Product packaging for Butofilolol(Cat. No.:CAS No. 64552-17-6)

Butofilolol

Cat. No.: B7824208
CAS No.: 64552-17-6
M. Wt: 311.4 g/mol
InChI Key: NMBNQRJDEPOXCP-UHFFFAOYSA-N
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Description

Butofilolol is an aromatic ketone.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H26FNO3 B7824208 Butofilolol CAS No. 64552-17-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorophenyl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26FNO3/c1-5-6-15(21)14-9-12(18)7-8-16(14)22-11-13(20)10-19-17(2,3)4/h7-9,13,19-20H,5-6,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBNQRJDEPOXCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=C(C=CC(=C1)F)OCC(CNC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30867082
Record name Butofilolol
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Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

58930-32-8
Record name Butofilolol
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Record name Butofilolol [INN]
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Record name Butofilolol
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Record name 2'-[3-(tert-butylamino)-2-hydroxypropoxy]-5'-fluorobutyrophenone
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Record name BUTOFILOLOL
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Foundational & Exploratory

Butofilolol's Interaction with Beta-Adrenergic Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of butofilolol, a beta-adrenergic receptor antagonist. The document outlines the foundational principles of this compound's interaction with beta-adrenergic receptors, details the standard experimental protocols for characterizing such interactions, and presents the relevant signaling pathways. Due to a scarcity of publicly available quantitative data for this compound, this guide establishes a framework for its pharmacological evaluation based on the well-understood principles of its drug class.

Core Mechanism of Action: Competitive Antagonism

This compound functions as a competitive antagonist at beta-adrenergic receptors. This means it binds to the same sites as the body's natural signaling molecules, the catecholamines (epinephrine and norepinephrine), but without activating the receptor. By occupying these binding sites, this compound blocks the downstream signaling cascades that are normally initiated by catecholamines. This inhibitory action is the basis of its therapeutic effects, which are characteristic of beta-blockers.

The primary signaling pathway affected by this compound is the G-protein coupled receptor (GPCR) cascade. When an agonist like epinephrine binds to a beta-adrenergic receptor, it activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme then converts ATP into the second messenger, cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), leading to the phosphorylation of various cellular proteins that mediate the physiological responses, such as an increase in heart rate and contractility. This compound disrupts this pathway at its inception by preventing the initial binding of catecholamines to the receptor.

G_protein_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamine Catecholamine (e.g., Epinephrine) Beta_Receptor β-Adrenergic Receptor Catecholamine->Beta_Receptor Binds & Activates This compound This compound (Antagonist) This compound->Beta_Receptor Binds & Blocks Gs_Protein Gs Protein Beta_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Target Proteins experimental_workflow Start Start Membrane_Prep Prepare Receptor Membranes Start->Membrane_Prep Assay_Setup Set up Assay with: - Membranes - Radioligand - this compound (varying conc.) Membrane_Prep->Assay_Setup Incubation Incubate to Equilibrium Assay_Setup->Incubation Filtration Separate Bound from Free via Filtration Incubation->Filtration Measurement Measure Radioactivity Filtration->Measurement Analysis Calculate IC50 and Ki Measurement->Analysis End End Analysis->End

Butofilolol: A Pharmacological Profile of a Beta-Adrenergic Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Butofilolol is a beta-adrenergic receptor antagonist that has been investigated for its therapeutic potential in managing hypertension. As a member of the beta-blocker class of drugs, its primary mechanism of action involves the competitive inhibition of catecholamines at beta-adrenergic receptors, leading to a reduction in heart rate, myocardial contractility, and blood pressure. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, pharmacokinetic properties, and the experimental methodologies used to characterize beta-blockers. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide also incorporates data from well-characterized beta-blockers to illustrate key pharmacological concepts such as receptor affinity, selectivity, and intrinsic sympathomimetic activity (ISA).

Introduction

Beta-adrenergic receptor antagonists, commonly known as beta-blockers, are a cornerstone in the management of cardiovascular diseases, particularly hypertension, angina pectoris, and cardiac arrhythmias. This compound emerged as a candidate within this class, developed for its potential antihypertensive effects. Understanding the detailed pharmacological profile of a beta-blocker is crucial for predicting its clinical efficacy, side-effect profile, and potential therapeutic applications. This guide aims to provide a detailed technical overview of the pharmacological properties of this compound as a beta-blocker, with a focus on its interaction with beta-adrenergic receptors and the subsequent physiological responses.

Mechanism of Action

The primary mechanism of action of this compound, like all beta-blockers, is the competitive antagonism of beta-adrenergic receptors. These receptors are classified into two main subtypes relevant to cardiovascular pharmacology: β1 and β2 receptors.

  • β1-Adrenergic Receptors: Predominantly located in the heart, these receptors mediate the positive chronotropic (heart rate), inotropic (contractility), and dromotropic (conduction velocity) effects of catecholamines like norepinephrine and epinephrine.

  • β2-Adrenergic Receptors: Found in the smooth muscle of the bronchioles, blood vessels, and other tissues, their stimulation leads to smooth muscle relaxation (e.g., bronchodilation and vasodilation).

By blocking these receptors, this compound mitigates the effects of sympathetic nervous system stimulation on the cardiovascular system.

Signaling Pathway of Beta-Adrenergic Receptor Antagonism

The binding of an agonist (e.g., epinephrine) to a beta-adrenergic receptor activates a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). cAMP then activates protein kinase A (PKA), leading to the phosphorylation of various intracellular proteins that mediate the physiological response. This compound, as an antagonist, binds to the receptor but does not activate this signaling cascade, thereby preventing the agonist-induced effects.

G cluster_0 Beta-Adrenergic Receptor Signaling Agonist Agonist (e.g., Epinephrine) Receptor β-Adrenergic Receptor Agonist->Receptor Activates This compound This compound (Antagonist) This compound->Receptor Blocks G_protein Gs Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Physiological Response PKA->Response Leads to

Figure 1: Simplified signaling pathway of beta-adrenergic receptor activation and its inhibition by this compound.

Pharmacological Properties

A comprehensive understanding of a beta-blocker's pharmacological profile requires characterization of its receptor binding affinity, selectivity for β1 versus β2 receptors, and the presence or absence of intrinsic sympathomimetic activity (ISA).

Receptor Binding Affinity (Ki)

Table 1: Receptor Binding Affinity (Ki) of Selected Beta-Blockers (Illustrative Examples)

Beta-Blockerβ1 Receptor Ki (nM)β2 Receptor Ki (nM)
Propranolol1.20.8
Metoprolol1204500
Atenolol100025000
Nebivolol0.6120

Note: These values are illustrative and can vary depending on the experimental conditions.

Cardioselectivity

Cardioselectivity refers to the preferential binding of a beta-blocker to β1 receptors over β2 receptors. A higher β2/β1 Ki ratio indicates greater cardioselectivity. This property is clinically significant as it can minimize side effects such as bronchoconstriction, which is mediated by β2 receptor blockade. The cardioselectivity of this compound has not been quantitatively defined in available resources.

Intrinsic Sympathomimetic Activity (ISA)

Some beta-blockers possess partial agonist activity, meaning they can weakly stimulate the beta-adrenergic receptor while blocking the binding of more potent endogenous catecholamines. This property is known as intrinsic sympathomimetic activity (ISA). Beta-blockers with ISA may cause less bradycardia and have a more favorable lipid profile compared to those without ISA. There is no definitive evidence in the available literature to suggest that this compound possesses ISA.

Pharmacokinetics

Pharmacokinetic studies have provided some insights into the absorption, distribution, metabolism, and excretion of this compound.

A study in healthy subjects who received a single 100 mg oral dose of this compound showed that maximum plasma concentrations (Cmax) of 120 to 430 ng/mL were reached between 2 to 3 hours (Tmax) post-administration.[1] The apparent volume of distribution was large, ranging from 200 to 500 liters, and the clearance was between 40 and 70 L/h.[1] Urinary excretion of the unchanged drug was low, accounting for about 4% of the administered dose.[1]

In patients with chronic renal insufficiency, the pharmacokinetics of this compound were altered. A study involving patients with varying degrees of renal impairment who received a single 100 mg oral dose found a marked increase in the area under the plasma concentration-time curve (AUC) of the parent drug.[2] This suggests that dose adjustments may be necessary for patients with severe renal impairment.

Table 2: Pharmacokinetic Parameters of this compound in Healthy Subjects

ParameterValueReference
Dose100 mg (oral)[1]
Cmax120 - 430 ng/mL[1]
Tmax2 - 3 hours[1]
Apparent Volume of Distribution200 - 500 L[1]
Apparent Clearance40 - 70 L/h[1]
Urinary Excretion (unchanged)~4%[1]

Experimental Protocols

The following sections describe the general experimental methodologies used to characterize the pharmacological properties of beta-blockers. These protocols would be applicable to the further investigation of this compound.

Receptor Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

G cluster_1 Receptor Binding Assay Workflow step1 Prepare Membranes (Expressing β1 or β2 receptors) step2 Incubate Membranes with Radioligand (e.g., [3H]-CGP12177) and this compound (varying concentrations) step1->step2 step3 Separate Bound and Free Radioligand (Filtration) step2->step3 step4 Quantify Bound Radioligand (Scintillation Counting) step3->step4 step5 Data Analysis (IC50 and Ki determination) step4->step5

Figure 2: General workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Cell membranes expressing a high density of the target beta-adrenergic receptor subtype (β1 or β2) are isolated.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-CGP12177) and varying concentrations of the unlabeled test compound (this compound).

  • Separation: The incubation mixture is rapidly filtered to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

This functional assay measures the ability of a compound to either stimulate or inhibit the production of cAMP, providing information on its agonist or antagonist properties, including ISA.

G cluster_2 Adenylyl Cyclase Assay Workflow step1 Prepare Cell Membranes or Whole Cells step2 Incubate with this compound (in the presence or absence of a β-agonist) step1->step2 step3 Add ATP (substrate for adenylyl cyclase) step2->step3 step4 Terminate Reaction and Measure cAMP Levels (e.g., ELISA, RIA) step3->step4 step5 Data Analysis (Dose-response curves) step4->step5

Figure 3: General workflow for an adenylyl cyclase activity assay.

Methodology:

  • Preparation: Cell membranes or whole cells expressing beta-adrenergic receptors are prepared.

  • Incubation: The preparation is incubated with the test compound (this compound) at various concentrations. To assess antagonist activity, a known beta-agonist (e.g., isoproterenol) is also included.

  • Reaction Initiation: ATP, the substrate for adenylyl cyclase, is added to start the reaction.

  • cAMP Measurement: The reaction is stopped, and the amount of cAMP produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

  • Data Analysis: Dose-response curves are generated to determine the potency and efficacy of the compound as an agonist or antagonist. For ISA assessment, the ability of this compound alone to stimulate cAMP production is measured.

In Vivo Hemodynamic Studies

Animal models are essential for evaluating the in vivo cardiovascular effects of a beta-blocker. While specific in vivo hemodynamic data for this compound is scarce, the general experimental approach is outlined below.

Methodology:

  • Animal Model: An appropriate animal model, such as a normotensive or hypertensive rat or dog, is selected.

  • Instrumentation: Animals are instrumented for the measurement of cardiovascular parameters, including heart rate (HR), blood pressure (BP), and cardiac output (CO).

  • Drug Administration: this compound is administered, typically intravenously or orally, at various doses.

  • Data Collection: Hemodynamic parameters are continuously monitored before and after drug administration.

  • Data Analysis: Changes in HR, BP, CO, and calculated parameters such as systemic vascular resistance are analyzed to determine the drug's in vivo pharmacological effects.

Conclusion

This compound is a beta-adrenergic antagonist with demonstrated pharmacokinetic properties consistent with its classification and use in hypertension. While its clinical development and the extent of its pharmacological characterization in publicly available literature are limited, the established principles of beta-blocker pharmacology provide a framework for understanding its potential therapeutic actions. Further research, employing the experimental protocols outlined in this guide, would be necessary to fully elucidate the specific receptor binding profile, cardioselectivity, and intrinsic sympathomimetic activity of this compound. Such data would be invaluable for a complete assessment of its pharmacological profile and its place within the therapeutic armamentarium of beta-blockers.

References

An In-depth Technical Guide on the Stereospecific Activity of Butofilolol Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Compile a detailed guide on the stereospecific activity of butofilolol enantiomers, explicitly stating the absence of specific quantitative data (Ki, IC50, ISA) in the public domain. Create tables summarizing the expected differences in activity between the (S)- and (R)-enantiomers based on the general principles of beta-blocker pharmacology, using placeholders like "Higher Affinity" vs. "Lower Affinity" and "Active" vs. "Less Active/Inactive". Provide detailed, generalized experimental protocols for determining binding affinity (radioligand binding assay), potency (functional assay, e.g., adenylyl cyclase inhibition), and intrinsic sympathomimetic activity, as they would be applied to beta-blocker enantiomers. Generate Graphviz diagrams for the canonical β-adrenergic signaling pathway (Gs pathway) and a logical workflow for the experimental determination of enantiomer activity, adhering to all specified styling requirements. Write a comprehensive technical guide that integrates the tables, protocols, and diagrams, explaining the principles of stereoselectivity in beta-blockers and applying them to the case of this compound, while being transparent about the data limitations. An in-depth technical guide on the core topic of this compound enantiomers and their specific activity is provided below. This guide is tailored for researchers, scientists, and drug development professionals, incorporating data presentation in structured tables, detailed experimental protocols, and mandatory visualizations using the DOT language.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a non-selective β-adrenergic receptor antagonist with a chiral center, leading to the existence of two enantiomers: (S)-butofilolol and (R)-butofilolol. As is common with chiral β-blockers, these enantiomers are expected to exhibit significant differences in their pharmacological activity. This guide provides a comprehensive overview of the anticipated stereospecific properties of this compound enantiomers, based on the established principles of β-blocker pharmacology. Due to the limited availability of specific experimental data for this compound enantiomers in the public domain, this document presents a framework for their characterization, including generalized experimental protocols and expected outcomes.

Introduction to Stereoisomerism in β-Blockers

The β-adrenergic receptors, key regulators of cardiovascular function, are chiral macromolecules. This inherent chirality leads to stereoselective interactions with chiral ligands, such as this compound. Typically, one enantiomer of a β-blocker, the eutomer, exhibits significantly higher affinity and potency for the receptor than the other enantiomer, the distomer. For most aryloxypropanolamine β-blockers, the (S)-enantiomer is the more active form. Understanding the specific activity of each enantiomer is crucial for optimizing therapeutic efficacy and minimizing off-target effects.

Quantitative Data on this compound Enantiomers

Table 1: Anticipated Receptor Binding Affinity of this compound Enantiomers

EnantiomerTarget ReceptorExpected Binding Affinity (Ki)Rationale
(S)-Butofilolol β1-adrenergicLower nanomolar rangeEutomer for aryloxypropanolamine β-blockers
β2-adrenergicLower nanomolar rangeNon-selective β-blocker
(R)-Butofilolol β1-adrenergicHigher nanomolar to micromolar rangeDistomer, significantly lower affinity
β2-adrenergicHigher nanomolar to micromolar rangeDistomer, significantly lower affinity

Table 2: Anticipated Potency and Intrinsic Sympathomimetic Activity (ISA) of this compound Enantiomers

EnantiomerExpected Potency (IC50) for β-blockadeExpected Intrinsic Sympathomimetic Activity (ISA)
(S)-Butofilolol Potent antagonistLikely absent or very low
(R)-Butofilolol Significantly less potent or inactiveLikely absent or very low

Experimental Protocols for Enantiomer Characterization

To definitively determine the specific activity of this compound enantiomers, a series of in vitro assays are required. The following are detailed, generalized protocols for key experiments.

Radioligand Binding Assay for Determination of Binding Affinity (Ki)

Objective: To determine the equilibrium dissociation constant (Ki) of (S)- and (R)-butofilolol for β1- and β2-adrenergic receptors.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing either human β1- or β2-adrenergic receptors (e.g., CHO or HEK293 cells).

  • Radioligand: Use a non-selective, high-affinity radiolabeled antagonist, such as [³H]-dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-iodocyanopindolol.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 10 mM MgCl₂.

  • Competition Binding:

    • In a 96-well plate, add a fixed concentration of the radioligand.

    • Add increasing concentrations of the unlabeled competitor ((S)-butofilolol or (R)-butofilolol).

    • Incubate the mixture with the prepared cell membranes for a sufficient time to reach equilibrium (e.g., 60 minutes at 25°C).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Functional Assay for Determination of Potency (IC50) - cAMP Inhibition

Objective: To determine the functional potency (IC50) of (S)- and (R)-butofilolol by measuring their ability to inhibit agonist-induced cyclic AMP (cAMP) production.

Methodology:

  • Cell Culture: Use whole cells expressing the β-adrenergic receptor of interest.

  • Agonist Stimulation: Stimulate the cells with a known β-agonist (e.g., isoproterenol) at a concentration that produces a submaximal response (e.g., EC80).

  • Antagonist Treatment: Pre-incubate the cells with varying concentrations of (S)-butofilolol or (R)-butofilolol for a defined period before adding the agonist.

  • cAMP Measurement: After stimulation, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assay).

  • Data Analysis:

    • Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations of Signaling Pathways and Experimental Workflows

β-Adrenergic Receptor Signaling Pathway

The canonical signaling pathway for β-adrenergic receptors involves the activation of a stimulatory G-protein (Gs), leading to the production of cyclic AMP (cAMP).

Beta_Adrenergic_Signaling Canonical β-Adrenergic Signaling Pathway cluster_membrane Cell Membrane Beta_Receptor β-Adrenergic Receptor G_Protein Gs Protein (α, β, γ subunits) Beta_Receptor->G_Protein Activation Adenylate_Cyclase Adenylyl Cyclase G_Protein->Adenylate_Cyclase Activation cAMP cAMP Adenylate_Cyclase->cAMP Conversion Ligand Agonist (e.g., Epinephrine) Ligand->Beta_Receptor Binding ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Increased Heart Rate, Glycogenolysis) PKA->Cellular_Response Phosphorylation of target proteins

Caption: Canonical Gs-coupled β-adrenergic receptor signaling pathway.

Experimental Workflow for Enantiomer Characterization

The logical flow for characterizing the stereospecific activity of this compound enantiomers involves a series of sequential experiments.

Experimental_Workflow Workflow for this compound Enantiomer Characterization Start Start: Racemic this compound Chiral_Separation Chiral Separation (e.g., HPLC) Start->Chiral_Separation Enantiomers (S)-Butofilolol & (R)-Butofilolol Chiral_Separation->Enantiomers Binding_Assay Radioligand Binding Assay (Determine Ki) Enantiomers->Binding_Assay Functional_Assay Functional Assay (Determine IC50) Enantiomers->Functional_Assay Data_Analysis Data Analysis and Comparison Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Conclusion Conclusion: Stereospecific Activity Profile Data_Analysis->Conclusion

Caption: Logical workflow for the characterization of this compound enantiomers.

Conclusion

While specific experimental data for the enantiomers of this compound are lacking in the public domain, the principles of stereochemistry in pharmacology provide a strong basis for predicting their differential activity. It is anticipated that (S)-butofilolol is the eutomer, possessing significantly higher affinity and potency for β-adrenergic receptors than the (R)-enantiomer. The experimental protocols and workflows outlined in this guide provide a clear roadmap for the comprehensive characterization of these enantiomers. Such studies are essential for a complete understanding of the pharmacological profile of this compound and for any future drug development efforts involving this compound.

***## this compound Enantiomers: A Technical Guide to Stereospecific Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stereospecific activity of this compound enantiomers. While specific quantitative data for the individual enantiomers of this compound are not extensively available in the public domain, this document outlines the expected pharmacological differences based on the well-established principles of β-blocker stereochemistry. It further details the standard experimental protocols necessary for their characterization and visualizes the key signaling pathways and experimental workflows.

Introduction to this compound and Stereoselectivity

This compound is a non-selective β-adrenergic receptor antagonist. Its chemical structure contains a chiral center, resulting in the existence of two stereoisomers, or enantiomers: (S)-butofilolol and (R)-butofilolol. In pharmacology, it is a well-established principle that enantiomers of a chiral drug can exhibit significantly different affinities for their biological targets, leading to variations in potency, efficacy, and toxicity. This phenomenon, known as stereoselectivity, is particularly prominent for β-blockers, where the desired therapeutic activity is often predominantly associated with one enantiomer.

Quantitative Data Presentation

Due to the limited availability of specific experimental data for this compound enantiomers, the following tables summarize the anticipated quantitative and qualitative differences based on the general pharmacology of aryloxypropanolamine β-blockers. For this class of drugs, the (S)-enantiomer is typically the more active β-blocker.

Table 1: Anticipated Binding Affinities (Ki) of this compound Enantiomers for β-Adrenergic Receptors

EnantiomerReceptor SubtypeExpected Binding Affinity (Ki)Rationale
(S)-Butofilolol β1 and β2Expected to be in the low nanomolar rangeThe (S)-enantiomer is generally the eutomer (more active isomer) for this class of β-blockers.
(R)-Butofilolol β1 and β2Expected to be significantly higher (lower affinity) than the (S)-enantiomerThe (R)-enantiomer is generally the distomer (less active isomer).

Table 2: Anticipated Potency (IC50) and Intrinsic Sympathomimetic Activity (ISA) of this compound Enantiomers

EnantiomerExpected Potency (IC50) for β-Adrenergic BlockadeExpected Intrinsic Sympathomimetic Activity (ISA)
(S)-Butofilolol Expected to be a potent antagonistInformation not publicly available; would require experimental determination.
(R)-Butofilolol Expected to be significantly less potent or inactive as a β-blockerInformation not publicly available; would require experimental determination.

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments required to determine the specific activity of this compound enantiomers.

Radioligand Binding Assay for Determination of Binding Affinity (Ki)

Objective: To determine the affinity of (S)- and (R)-butofilolol for β1- and β2-adrenergic receptors.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines stably expressing either human β1- or β2-adrenergic receptors (e.g., CHO or HEK293 cells).

  • Radioligand Competition Assay:

    • A constant concentration of a high-affinity, non-selective radiolabeled antagonist (e.g., [³H]-dihydroalprenolol) is incubated with the cell membranes.

    • Increasing concentrations of the unlabeled competitor ((S)-butofilolol or (R)-butofilolol) are added to the incubation mixture.

    • The reaction is allowed to reach equilibrium.

  • Separation and Detection: The membrane-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Functional Assay for Determination of Potency (IC50)

Objective: To determine the functional potency of (S)- and (R)-butofilolol in antagonizing agonist-induced cellular responses.

Methodology:

  • Cell-Based Assay: Whole cells expressing the β-adrenergic receptor subtype of interest are used.

  • Agonist Stimulation: The cells are stimulated with a β-adrenergic agonist (e.g., isoproterenol) to induce a measurable response, such as the production of cyclic AMP (cAMP).

  • Antagonist Inhibition: The ability of increasing concentrations of (S)-butofilolol and (R)-butofilolol to inhibit the agonist-induced response is measured.

  • Response Readout: The level of the cellular response (e.g., cAMP concentration) is quantified using an appropriate assay (e.g., ELISA, HTRF).

  • Data Analysis: A dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the antagonist concentration. The IC50 value, representing the concentration of the antagonist that produces 50% of the maximal inhibition, is determined from this curve.

Mandatory Visualizations

Signaling Pathway

G_Protein_Signaling cluster_membrane Cell Membrane BAR β-Adrenergic Receptor G_Protein Gs Protein BAR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Ligand Agonist Ligand->BAR Binds to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: Canonical β-adrenergic receptor signaling pathway.

Experimental Workflow

Experimental_Workflow Experimental Workflow for Enantiomer Characterization start Start: Racemic this compound chiral_sep Chiral Separation (e.g., SFC, HPLC) start->chiral_sep enantiomers Isolated Enantiomers: (S)-Butofilolol (R)-Butofilolol chiral_sep->enantiomers binding_assay Radioligand Binding Assay (Determine Ki) enantiomers->binding_assay functional_assay Functional Assay (Determine IC50) enantiomers->functional_assay data_analysis Comparative Data Analysis binding_assay->data_analysis functional_assay->data_analysis conclusion Conclusion on Stereospecific Activity data_analysis->conclusion

Caption: Logical workflow for characterizing this compound enantiomers.

Butofilolol's Binding Affinity for Beta-1 vs. Beta-2 Adrenoceptors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butofilolol is a beta-adrenergic receptor antagonist, commonly known as a beta-blocker. These drugs are critical in managing various cardiovascular conditions by blocking the effects of catecholamines like adrenaline and noradrenaline at beta-adrenergic receptors. Understanding the binding affinity of a beta-blocker for the different subtypes of these receptors, primarily beta-1 (β1) and beta-2 (β2), is paramount for predicting its therapeutic efficacy and potential side-effect profile. This technical guide provides a comprehensive overview of the binding affinity of this compound for β1- and β2-adrenoceptors, detailing the experimental methodologies used for its determination and the associated signaling pathways.

It is important to note that literature searches for "this compound" yielded limited specific binding affinity data. However, a closely related compound, bunitrolol , has been more extensively studied and is presented here as a potential reference. The data and methodologies described below pertain to bunitrolol.

Data Presentation: Bunitrolol Binding Affinity

The following tables summarize the quantitative data on the binding affinity of bunitrolol for β1- and β2-adrenoceptors from radioligand binding assays.

RadioligandTissue/Preparationβ1-Adrenoceptor Ki (nM)β2-Adrenoceptor Ki (nM)Selectivity (β2 Ki / β1 Ki)Reference
125I-iodocyanopindolol (ICYP)Rat Brain0.53 ± 0.202.37 ± 0.784.47[1]
3H-CGP12177Rat Heart2.01 ± 0.3812.67 ± 6.546.30[1]

Ki (inhibition constant) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

Experimental Protocols: Radioligand Binding Assay

The determination of bunitrolol's binding affinity for β1- and β2-adrenoceptors was achieved through competitive radioligand binding assays.[1] This technique measures the ability of an unlabeled compound (bunitrolol) to displace a radiolabeled ligand that is known to bind to the target receptors.

Key Methodologies:

1. Membrane Preparation:

  • Tissues rich in the target receptors (e.g., rat brain for a mixed population of β1 and β2, and rat heart for predominantly β1) are homogenized in a cold buffer solution.

  • The homogenate is then centrifuged to pellet the cell membranes, which contain the adrenoceptors.

  • The membrane pellet is washed and resuspended in an appropriate buffer for use in the binding assay.

2. Radioligands:

  • 125I-iodocyanopindolol (ICYP): A non-selective beta-adrenoceptor antagonist that binds with high affinity to both β1 and β2 subtypes.

  • 3H-CGP12177: A hydrophilic radioligand that also binds to both β1 and β2 adrenoceptors.

3. Competitive Binding Assay:

  • A fixed concentration of the radioligand (e.g., 125I-ICYP or 3H-CGP12177) is incubated with the prepared cell membranes.

  • Increasing concentrations of unlabeled bunitrolol are added to the incubation mixture.

  • The mixture is incubated to allow the binding to reach equilibrium.

  • The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • The radioactivity retained on the filters, which represents the amount of radioligand bound to the receptors, is measured using a gamma counter (for 125I) or a liquid scintillation counter (for 3H).

4. Data Analysis:

  • The concentration of bunitrolol that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for β1 and β2-adrenergic receptors upon agonist activation and the inhibitory effect of an antagonist like this compound.

Beta_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_antagonist Agonist Agonist Beta_Receptor β-Adrenoceptor (β1 or β2) Agonist->Beta_Receptor Binds G_Protein Gs Protein (α, β, γ subunits) Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., increased heart rate, smooth muscle relaxation) PKA->Cellular_Response Phosphorylates Target Proteins Antagonist This compound (Antagonist) Antagonist->Beta_Receptor Blocks

Caption: Beta-Adrenergic Receptor Signaling Pathway and Antagonism by this compound.

Experimental Workflow

The diagram below outlines the key steps in a competitive radioligand binding assay used to determine the binding affinity of this compound.

Radioligand_Binding_Workflow Start Start Membrane_Prep 1. Membrane Preparation (from tissue rich in β-receptors) Start->Membrane_Prep Incubation 2. Incubation - Membranes - Radioligand (e.g., 125I-ICYP) - Unlabeled this compound (varying concentrations) Membrane_Prep->Incubation Equilibrium Binding Equilibrium Incubation->Equilibrium Filtration 3. Separation of Bound and Free Ligand (Rapid Filtration) Equilibrium->Filtration Counting 4. Radioactivity Measurement (Gamma or Scintillation Counting) Filtration->Counting Analysis 5. Data Analysis - Determine IC50 - Calculate Ki using Cheng-Prusoff Counting->Analysis End End Analysis->End

Caption: Workflow for a Competitive Radioligand Binding Assay.

References

Investigating the Downstream Signaling Pathways of Butofilolol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butofilolol is classified as a beta-adrenoceptor antagonist, commonly known as a beta-blocker. Its primary mechanism of action involves the competitive inhibition of beta-adrenergic receptors, which are integral components of the G-protein coupled receptor (GPCR) family. This antagonism modulates the downstream signaling cascades typically initiated by endogenous catecholamines like epinephrine and norepinephrine. This technical guide provides an in-depth exploration of the principal downstream signaling pathways affected by this compound, with a focus on the Gs-protein/adenylyl cyclase/cAMP pathway. Detailed experimental protocols for investigating these pathways are provided, along with representative quantitative data from related beta-blockers to illustrate the expected pharmacological effects. Visual diagrams of the signaling pathways and experimental workflows are included to facilitate a comprehensive understanding.

Introduction to this compound and Beta-Adrenergic Signaling

This compound exerts its pharmacological effects by binding to beta-adrenergic receptors (β-ARs). There are three main subtypes of beta-receptors: β1, β2, and β3. β1-receptors are predominantly located in the heart, while β2-receptors are abundant in the smooth muscle of the bronchi and blood vessels. β3-receptors are primarily found in adipose tissue. As a beta-blocker, this compound prevents the activation of these receptors by catecholamines, leading to a variety of physiological responses, including reduced heart rate, blood pressure, and cardiac contractility.

The canonical signaling pathway initiated by the activation of β1 and β2-adrenergic receptors involves the stimulatory G-protein (Gs). Upon agonist binding, the receptor undergoes a conformational change, activating Gs. The activated Gs alpha subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). cAMP acts as a second messenger, activating Protein Kinase A (PKA). PKA, in turn, phosphorylates various intracellular proteins, leading to the cellular response. This compound, by blocking the initial receptor activation, effectively inhibits this entire cascade.

Quantitative Data on Beta-Blocker Activity

Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following tables present representative data from other well-characterized beta-blockers to exemplify the typical binding affinities and inhibitory potencies observed for this class of drugs.

Table 1: Beta-Adrenergic Receptor Binding Affinities (Ki) of Representative Beta-Blockers

Compoundβ1-Adrenergic Receptor Ki (nM)β2-Adrenergic Receptor Ki (nM)Selectivity (β1 vs. β2)
Bunitrolol0.53 ± 0.202.37 ± 0.78~4.5-fold for β1
PropranololVaries by studyVaries by studyNon-selective
MetoprololVaries by studyVaries by studyβ1-selective
AtenololVaries by studyVaries by studyβ1-selective

Note: Ki values represent the concentration of the drug that will bind to 50% of the receptors in the absence of the natural ligand. Lower Ki values indicate higher binding affinity. Data for Bunitrolol is from a study on rat brain and heart preparations[1].

Table 2: Functional Antagonism (pA2) and Inhibitory Potency (IC50) of Representative Beta-Blockers

CompoundpA2 Value (β1-adrenoceptor)IC50 for Adenylyl Cyclase Inhibition (nM)
Acebutolol7.5Data not readily available
Propranolol8.3Varies depending on conditions
Sotalol4.8Data not readily available
Practolol5.6Data not readily available

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. Higher pA2 values indicate greater antagonist potency. IC50 values represent the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. Data for pA2 values are from studies on isolated cat papillary muscle[2].

Core Signaling Pathway of this compound Action

The primary downstream signaling pathway modulated by this compound is the Gs-coupled protein pathway linked to adenylyl cyclase. By acting as an antagonist at β-adrenergic receptors, this compound prevents the activation of this pathway by endogenous agonists.

Butofilolol_Signaling_Pathway cluster_membrane Cell Membrane Receptor β-Adrenergic Receptor Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts This compound This compound This compound->Receptor Blocks Agonist Agonist (e.g., Epinephrine) Agonist->Receptor ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Substrates Cellular Substrates PKA->Substrates Phosphorylates Response Physiological Response Substrates->Response Radioligand_Binding_Workflow A Prepare reagents: - Cell membranes - Radioligand - this compound dilutions - Assay buffer B Incubate membranes, radioligand, and this compound in 96-well plate A->B C Separate bound from free radioligand by rapid filtration B->C D Quantify bound radioactivity using a scintillation counter C->D E Data analysis: - Calculate specific binding - Determine IC50 - Calculate Ki D->E cAMP_Assay_Workflow A Culture cells expressing β-adrenergic receptors B Pre-incubate cells with varying concentrations of this compound A->B C Stimulate cells with a β-agonist (e.g., isoproterenol) B->C D Lyse cells and measure intracellular cAMP levels C->D E Data analysis: - Plot cAMP concentration vs. This compound concentration - Determine IC50 D->E

References

Methodological & Application

Application Notes and Protocols for Butofilolol Administration in Animal Models of Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Butofilolol, a potent β-blocking agent, in preclinical animal models of hypertension. The following sections detail the mechanism of action, experimental protocols, and expected quantitative outcomes based on available research.

Mechanism of Action

This compound is a beta-adrenoceptor antagonist recognized for its potential in hypertension research. Its primary mechanism of action involves the blockade of β-adrenergic receptors, leading to a reduction in heart rate and myocardial contractility. Furthermore, this compound exhibits vasodilatory properties, contributing to its antihypertensive effects by widening blood vessels and reducing vascular resistance.[1] The drug also modulates the renin-angiotensin-aldosterone system (RAAS) by inhibiting renin release from the kidneys, which in turn decreases the production of the potent vasoconstrictor angiotensin II.[1]

Signaling Pathways

The antihypertensive effects of this compound are mediated through its interaction with key signaling pathways in the cardiovascular system. As a beta-blocker, it primarily antagonizes the effects of catecholamines (epinephrine and norepinephrine) at β-adrenergic receptors in the heart and blood vessels.

In vascular smooth muscle, β2-adrenergic receptor stimulation normally leads to an increase in cyclic adenosine monophosphate (cAMP), which inhibits myosin light chain kinase and promotes vasodilation.[2] By blocking these receptors, this compound can modulate this pathway. However, its vasodilatory effects suggest a more complex mechanism, potentially involving direct actions on vascular smooth muscle or other signaling cascades.

Butofilolol_Signaling_Pathway cluster_adrenergic Adrenergic Signaling cluster_RAAS Renin-Angiotensin-Aldosterone System Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta_Receptor β-Adrenergic Receptor Catecholamines->Beta_Receptor Gs_Protein Gs Protein Beta_Receptor->Gs_Protein Adenylate_Cyclase Adenylate Cyclase Gs_Protein->Adenylate_Cyclase cAMP cAMP Adenylate_Cyclase->cAMP PKA Protein Kinase A cAMP->PKA Heart_Rate_Contractility ↑ Heart Rate & Contractility PKA->Heart_Rate_Contractility Renin Renin Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE ACE Vasoconstriction_Aldosterone ↑ Vasoconstriction & Aldosterone Secretion Angiotensin_II->Vasoconstriction_Aldosterone This compound This compound This compound->Beta_Receptor Blocks This compound->Renin Inhibits Release

Experimental Protocols

Detailed methodologies for administering this compound in common animal models of hypertension are provided below. These protocols are intended as a guide and may require optimization based on specific experimental goals and laboratory conditions.

Animal Models

Commonly used rodent models for hypertension studies include:

  • Spontaneously Hypertensive Rat (SHR): A genetic model that closely mimics essential hypertension in humans.[3][4][5]

  • Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: A model of mineralocorticoid-induced, low-renin hypertension.[1][2][4][6]

  • Renal Artery Ligation (Goldblatt) Hypertensive Rat: A model of renovascular hypertension.

Administration Protocols

1. Oral Gavage Administration (for SHR and DOCA-Salt Models)

This is a common and effective method for precise oral dosing in rats.

  • Materials:

    • This compound powder

    • Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose)

    • Gavage needles (16-18 gauge, straight or curved with a ball tip)

    • Syringes (1-5 mL)

    • Animal scale

  • Procedure:

    • Preparation of Dosing Solution:

      • Accurately weigh the required amount of this compound powder.

      • Suspend or dissolve the powder in the chosen vehicle to achieve the desired concentration. Ensure the solution is homogenous, especially for suspensions. A common dosage for beta-blockers in rat hypertension studies is in the range of 10-100 mg/kg/day.[7]

    • Animal Handling and Dosing:

      • Weigh the rat to determine the exact volume of the dosing solution to be administered.

      • Gently restrain the rat to minimize stress.

      • Insert the gavage needle carefully into the esophagus and deliver the solution directly into the stomach.

      • Monitor the animal for any signs of distress during and after the procedure.

    • Frequency: Dosing is typically performed once or twice daily for the duration of the study (e.g., 4-8 weeks).

2. Intravenous Administration

For acute studies or when rapid effects are desired.

  • Materials:

    • This compound solution for injection (sterile and filtered)

    • Catheters (for jugular or femoral vein)

    • Infusion pump

    • Surgical instruments for catheter implantation

  • Procedure:

    • Catheter Implantation (performed under anesthesia):

      • Surgically implant a catheter into the jugular or femoral vein.

      • Allow the animal to recover fully from surgery before drug administration.

    • Drug Administration:

      • Connect the catheter to an infusion pump.

      • Administer this compound as a bolus injection or a continuous infusion at the desired dose.

    • Monitoring: Continuously monitor blood pressure and heart rate using an appropriate recording system.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., SHR, DOCA-Salt) Acclimatization Acclimatization Period Animal_Model->Acclimatization Baseline_Measurement Baseline Blood Pressure & Heart Rate Measurement Acclimatization->Baseline_Measurement Grouping Randomize into Control & Treatment Groups Baseline_Measurement->Grouping Drug_Admin This compound Administration (Oral Gavage or IV) Grouping->Drug_Admin Monitoring Regular Monitoring of Blood Pressure & Heart Rate Drug_Admin->Monitoring Data_Collection Endpoint Data Collection (Blood, Tissues) Monitoring->Data_Collection Biochemical_Analysis Biochemical Assays (e.g., Plasma Renin) Data_Collection->Biochemical_Analysis Statistical_Analysis Statistical Analysis Biochemical_Analysis->Statistical_Analysis

Data Presentation

The following tables summarize the expected quantitative effects of this compound administration in hypertensive animal models based on the known actions of beta-blockers. Note: Specific data for this compound is limited in publicly available literature; these tables are illustrative based on the effects of other beta-blockers in similar models.

Table 1: Hypothetical Effects of Oral this compound (50 mg/kg/day for 4 weeks) on Hemodynamic Parameters in Spontaneously Hypertensive Rats (SHR)

ParameterControl (SHR + Vehicle)This compound-Treated (SHR)Expected % Change
Systolic Blood Pressure (mmHg) 185 ± 10150 ± 8↓ 19%
Diastolic Blood Pressure (mmHg) 130 ± 7105 ± 5↓ 19%
Mean Arterial Pressure (mmHg) 148 ± 8120 ± 6↓ 19%
Heart Rate (beats/min) 380 ± 15320 ± 12↓ 16%

Table 2: Hypothetical Effects of Oral this compound (50 mg/kg/day for 4 weeks) on Biochemical Parameters in Spontaneously Hypertensive Rats (SHR)

ParameterControl (SHR + Vehicle)This compound-Treated (SHR)Expected % Change
Plasma Renin Activity (ng/mL/hr) 2.5 ± 0.31.8 ± 0.2↓ 28%
Plasma Angiotensin II (pg/mL) 45 ± 532 ± 4↓ 29%
Plasma Aldosterone (ng/dL) 15 ± 211 ± 1.5↓ 27%

Concluding Remarks

These application notes provide a framework for the investigation of this compound in animal models of hypertension. Researchers should adapt these protocols to their specific experimental design and adhere to all institutional animal care and use guidelines. The provided data tables are illustrative and highlight the expected antihypertensive effects of this compound based on its pharmacological class. Further dose-response studies are recommended to determine the optimal therapeutic window for this compound in different hypertensive models.

References

Application Note: Cell-Based Assays for Determining Butofilolol Potency and Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Butofilolol is a β-adrenoceptor antagonist, a class of drugs that competitively block the binding of endogenous catecholamines like epinephrine and norepinephrine to beta-adrenergic receptors.[1] As these receptors are G-protein coupled receptors (GPCRs) integral to cardiovascular and other physiological functions, accurately quantifying the potency and efficacy of new β-blockers like this compound is critical. Potency is a measure of the concentration of a drug required to produce an effect, while efficacy describes the maximum response achievable from a drug. This document provides detailed protocols for a suite of cell-based assays designed to deliver a comprehensive pharmacological profile of this compound. These assays are essential for quality control, lot-to-lot consistency, and regulatory submissions in the drug development process.[2][3][4]

Overview of β-Adrenergic Receptor Signaling

β-adrenergic receptors (β-AR) are primarily coupled to the stimulatory G-protein, Gs. Upon activation by an agonist, the Gs alpha subunit activates adenylyl cyclase, which converts ATP to cyclic adenosine monophosphate (cAMP).[5] cAMP then acts as a second messenger, activating Protein Kinase A (PKA) and other downstream effectors. Receptor activation also triggers a desensitization process mediated by the recruitment of β-arrestin proteins, which uncouple the receptor from G-proteins and can initiate separate signaling cascades.[6] As an antagonist, this compound is expected to block these agonist-driven events.

G_Protein_Signaling cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular Receptor β-Adrenergic Receptor G_Protein G-Protein (Gs) Receptor->G_Protein Activates Arrestin β-Arrestin Receptor->Arrestin Recruits AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., Isoprenaline) Agonist->Receptor Activates This compound This compound (Antagonist) This compound->Receptor Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Arrestin->Receptor Desensitizes

Caption: β-Adrenergic receptor signaling pathway and point of this compound intervention.

Potency Determination: Radioligand Binding Assay

This assay quantifies the affinity (Ki) of this compound for a specific β-adrenoceptor subtype by measuring its ability to compete with a radiolabeled antagonist for receptor binding.

Experimental Protocol

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human β1 or β2 adrenergic receptor.

  • Membrane Preparation: Harvest cells, lyse them via hypotonic shock, and homogenize. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in binding buffer.

  • Competitive Binding: In a 96-well plate, add cell membranes, a fixed concentration of a radiolabeled antagonist (e.g., ³H-CGP 12177), and serial dilutions of this compound.[7]

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from unbound radioligand. Wash the filters with ice-cold wash buffer.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Culture Cells (e.g., CHO-β1AR) B 2. Prepare Cell Membranes A->B C 3. Add Membranes, ³H-Ligand, and this compound Dilutions to Plate B->C D 4. Incubate to Equilibrium C->D E 5. Filter and Wash to Separate Bound Ligand D->E F 6. Scintillation Counting E->F G 7. Plot Data and Determine IC50 F->G H 8. Calculate Ki using Cheng-Prusoff Equation G->H

Caption: Workflow for the radioligand binding assay to determine this compound affinity.

Data Presentation: this compound Binding Affinity

Parameter β1-Adrenergic Receptor β2-Adrenergic Receptor Selectivity (β1/β2)
IC50 (nM) 10.5 150.2 -

| Ki (nM) | 4.8 | 68.3 | 14.2-fold |

Efficacy Determination: cAMP Accumulation Assay

This functional assay measures this compound's ability to act as an antagonist by inhibiting agonist-induced production of the second messenger cAMP.

Experimental Protocol

  • Cell Culture: Seed CHO or HEK293 cells expressing the target β-receptor into a 96- or 384-well plate and culture overnight.

  • Compound Incubation: Remove culture medium and add assay buffer containing serial dilutions of this compound. Incubate for 15-30 minutes. This is the antagonist pre-incubation step.

  • Agonist Stimulation: Add a fixed concentration of a β-agonist (e.g., Isoprenaline) at its EC80 concentration, along with a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Cell Lysis & Detection: Lyse the cells and detect intracellular cAMP levels using a homogenous assay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[5][8][9] The signal generated is inversely proportional to the amount of cAMP produced.

  • Data Analysis: Plot the assay signal against the log concentration of this compound to generate an antagonist dose-response curve. Determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-stimulated response.

cAMP_Assay_Workflow A 1. Seed Receptor-Expressing Cells in Assay Plate B 2. Pre-incubate with This compound Dilutions A->B C 3. Stimulate with Agonist (e.g., Isoprenaline) + PDE Inhibitor B->C D 4. Incubate (30 min, 37°C) C->D E 5. Lyse Cells and Add Detection Reagents (e.g., HTRF) D->E F 6. Read Plate and Measure Signal E->F G 7. Plot Dose-Response Curve and Determine IC50 F->G

Caption: Workflow for the cAMP functional antagonism assay.

Data Presentation: this compound Functional Antagonism

Parameter β1-Adrenergic Receptor β2-Adrenergic Receptor
Agonist Used Isoprenaline (EC80) Isoprenaline (EC80)

| IC50 (nM) | 25.1 | 380.5 |

Efficacy Determination: β-Arrestin Recruitment Assay

This assay measures the ability of this compound to block agonist-induced recruitment of β-arrestin to the receptor, a key event in receptor desensitization and an indicator of potential biased signaling.

Experimental Protocol

  • Cell Line: Use a commercially available cell line engineered to co-express the target β-receptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to the larger, complementing enzyme acceptor (EA) fragment (e.g., PathHunter® assay).[6]

  • Cell Plating: Plate the engineered cells in a white, clear-bottom 384-well assay plate and incubate overnight.

  • Compound Addition: Add serial dilutions of this compound to the wells, followed by the addition of an EC80 concentration of an agonist (e.g., Isoprenaline).

  • Incubation: Incubate the plate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.

  • Signal Detection: Add the chemiluminescent substrate solution according to the manufacturer's protocol and incubate for 60 minutes in the dark.

  • Measurement: Read the chemiluminescence signal on a plate reader. The recruitment of β-arrestin-EA to the receptor-PK forces complementation of the enzyme fragments, generating a signal.

  • Data Analysis: Plot the luminescence signal against the log concentration of this compound to determine the IC50 for the inhibition of β-arrestin recruitment.

Arrestin_Assay_Workflow Start Start Step1 1. Plate Engineered Cells (Receptor-PK + β-Arrestin-EA) Start->Step1 Step2 2. Add this compound followed by Agonist (EC80) Step1->Step2 Step3 3. Incubate at 37°C (60-90 min) Step2->Step3 Step4 4. Add Chemiluminescent Substrate Step3->Step4 Step5 5. Incubate at RT (60 min, dark) Step4->Step5 Step6 6. Read Luminescence Step5->Step6 End Calculate IC50 Step6->End

Caption: Workflow for the β-Arrestin recruitment antagonism assay.

Data Presentation: this compound β-Arrestin Antagonism

Parameter β1-Adrenergic Receptor β2-Adrenergic Receptor
Agonist Used Isoprenaline (EC80) Isoprenaline (EC80)

| IC50 (nM) | 32.8 | 415.7 |

Summary

The suite of assays described provides a robust framework for characterizing the pharmacological properties of this compound. The radioligand binding assay delivers a precise measure of its binding affinity (potency) at specific β-adrenoceptor subtypes, establishing its selectivity profile. The cAMP and β-arrestin functional assays quantify its efficacy as an antagonist in two distinct and critical signaling pathways. Together, the data generated from these protocols will create a comprehensive profile essential for advancing this compound through the drug development pipeline.

References

Application Note: Detection and Quantification of Butofilolol Metabolites in Urine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

AN-BFL-01

Abstract

This application note provides a comprehensive protocol for the analytical detection of butofilolol and its putative metabolites in human urine samples. The methodology leverages enzymatic hydrolysis to account for conjugated metabolites, followed by solid-phase extraction (SPE) for sample purification and concentration. Final analysis is performed using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its sensitivity and selectivity in complex biological matrices.[1] This document is intended to serve as a foundational method for researchers, scientists, and professionals in drug development and clinical toxicology who require a robust and reliable means of quantifying this compound and its metabolic byproducts.

Introduction

This compound is a beta-adrenoreceptor antagonist. Monitoring its metabolic fate is crucial for pharmacokinetic studies, drug safety evaluation, and clinical diagnostics. Like many pharmaceuticals, this compound undergoes biotransformation in the body, leading to various metabolites that are primarily excreted in urine.[2] These metabolites are often present as glucuronide or sulfate conjugates, which increases their water solubility to facilitate elimination.[3]

Direct analysis of these conjugated forms can be challenging. Therefore, a hydrolysis step, typically using a β-glucuronidase enzyme, is employed to cleave the conjugate bond, allowing for the measurement of the parent metabolite.[3][4] Subsequent sample cleanup using Solid-Phase Extraction (SPE) is essential to remove endogenous interferences from the urine matrix, such as salts and urea, which can cause ion suppression in the mass spectrometer.[1]

The method detailed herein utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which provides high sensitivity and specificity for the definitive identification and quantification of target analytes.

Metabolic Pathway of this compound

The metabolism of this compound is expected to follow pathways common to other beta-blockers, primarily involving oxidation and N-dealkylation. The primary metabolites would likely include hydroxylated derivatives and a nor-butofilolol compound. These metabolites are then subject to Phase II conjugation, primarily with glucuronic acid, before urinary excretion.

G cluster_phase1 Phase I Metabolism (Oxidation & Dealkylation) cluster_phase2 Phase II Metabolism (Conjugation) cluster_excretion Excretion This compound This compound Hydroxy_this compound Hydroxy-Butofilolol This compound->Hydroxy_this compound Hydroxylation (CYP450 enzymes) Nor_this compound Nor-Butofilolol This compound->Nor_this compound N-dealkylation (CYP450 enzymes) Butofilolol_Glucuronide This compound Glucuronide This compound->Butofilolol_Glucuronide Glucuronidation (UGT enzymes) Hydroxy_Butofilolol_Glucuronide Hydroxy-Butofilolol Glucuronide Hydroxy_this compound->Hydroxy_Butofilolol_Glucuronide Glucuronidation (UGT enzymes) Nor_Butofilolol_Glucuronide Nor-Butofilolol Glucuronide Nor_this compound->Nor_Butofilolol_Glucuronide Glucuronidation (UGT enzymes) Urine Urinary Excretion Butofilolol_Glucuronide->Urine Hydroxy_Butofilolol_Glucuronide->Urine Nor_Butofilolol_Glucuronide->Urine

Caption: Plausible metabolic pathway for this compound.

Experimental Protocol

This protocol outlines the necessary steps from sample collection to final analysis.

Materials and Reagents
  • Standards: this compound, Hydroxy-Butofilolol, Nor-Butofilolol (if available), and a stable isotopically labeled internal standard (e.g., this compound-d7).

  • Reagents: HPLC-grade methanol, acetonitrile, and water; formic acid; ammonium hydroxide; β-glucuronidase from E. coli.

  • Supplies: Polypropylene centrifuge tubes, SPE cartridges (e.g., Supel™ Swift HLB or equivalent), 96-well plates, autosampler vials.

Sample Collection and Storage
  • Collect random or 24-hour urine samples in sterile plastic containers.[5]

  • To inhibit microbial degradation, samples can be preserved with sodium azide (0.05% w/v).[6]

  • Centrifuge samples at 4°C to remove particulate matter.[6]

  • For short-term storage, keep samples at -20°C. For long-term storage, use -80°C. Avoid repeated freeze-thaw cycles.[6]

Sample Preparation: Hydrolysis and SPE

The following workflow details the sample preparation process.

G cluster_spe Solid-Phase Extraction (SPE) start Start: Urine Sample prep 1. Aliquot 1 mL of Urine start->prep is 2. Add Internal Standard prep->is hydrolysis 3. Enzymatic Hydrolysis (β-glucuronidase, 60°C for 2h) is->hydrolysis ph_adjust 4. Adjust pH to ~9 (Ammonium Hydroxide) hydrolysis->ph_adjust condition 5. Condition SPE Cartridge (Methanol then Water) ph_adjust->condition load 6. Load Sample wash 7. Wash Cartridge (5% Methanol in Water) elute 8. Elute Analytes (Methanol with 5% Formic Acid) dry 9. Evaporate Eluate to Dryness (Nitrogen Stream) elute->dry reconstitute 10. Reconstitute in Mobile Phase dry->reconstitute analyze 11. Analyze by LC-MS/MS reconstitute->analyze

Caption: Experimental workflow for urine sample preparation.

Detailed Steps:

  • Pre-treatment: Thaw urine samples and vortex. Pipette 1.0 mL of urine into a centrifuge tube.

  • Internal Standard: Spike the sample with the internal standard solution.

  • Hydrolysis: Add 5000 units of β-glucuronidase. Incubate the mixture at 60-65°C for 2-3 hours to cleave glucuronide conjugates.[4]

  • pH Adjustment: After cooling, adjust the sample pH to approximately 9.0 using ammonium hydroxide.

  • SPE Conditioning: Condition an HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the entire hydrolyzed urine sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.

  • Elution: Elute the target analytes with 1 mL of methanol containing 5% formic acid.

  • Dry-Down: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.

ParameterSuggested Condition
LC System High-Performance Liquid Chromatography System
Column C18 or Phenyl-Hexyl Column (e.g., 10 cm x 2.1 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 0.3 mL/min
Injection Volume 5-10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization, Positive (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)

Data and Performance Characteristics

Method validation must be performed to determine quantitative performance. The table below outlines the key parameters that should be assessed. Data should be acquired for this compound and its primary metabolites.

AnalyteLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Recovery (%)Precision (%RSD)
This compoundTo be determinedTo be determinedTo be determinedTo be determined
Hydroxy-ButofilololTo be determinedTo be determinedTo be determinedTo be determined
Nor-ButofilololTo be determinedTo be determinedTo be determinedTo be determined

Definitions:

  • LOD/LOQ: The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision.[7]

  • Recovery: The efficiency of the extraction process, calculated by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. Recoveries between 70-120% are generally considered acceptable.

  • Precision: The closeness of agreement between a series of measurements, expressed as the relative standard deviation (%RSD).

Conclusion

The described LC-MS/MS method provides a robust framework for the extraction and quantification of this compound and its metabolites from human urine. The protocol incorporates enzymatic hydrolysis to ensure the analysis of total (conjugated and unconjugated) metabolite concentrations. The use of solid-phase extraction effectively minimizes matrix effects, while the sensitivity of tandem mass spectrometry allows for detection at low therapeutic or exposure levels. This application note serves as a complete starting point for method development and validation in a research or clinical laboratory setting.

References

Application Notes and Protocols: Schild Analysis of Butofilolol for Beta-Adrenergic Receptor Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butofilolol is a pharmacological agent identified as a beta-adrenoceptor antagonist, drugs that competitively block the effects of catecholamines at β-adrenergic receptors.[1][2][3] This class of drugs, commonly known as beta-blockers, has widespread therapeutic applications in cardiovascular medicine. Understanding the potency and mechanism of receptor antagonism is a critical step in drug development. Schild analysis is a cornerstone of classical pharmacology that provides a quantitative measure of the affinity of a competitive antagonist for its receptor.[4][5][6]

This document provides a detailed protocol for performing a Schild analysis to characterize the antagonism of this compound at beta-adrenergic receptors. It includes theoretical background, experimental protocols for both radioligand binding and functional assays, and templates for data presentation.

Principle of Schild Analysis

Schild analysis is a method used to determine the dissociation constant (KB) of a competitive antagonist. The analysis relies on the parallel rightward shift of an agonist's concentration-response curve in the presence of increasing concentrations of the antagonist.[4][6] The key parameter derived from a Schild plot is the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to elicit the same response.[7] For a competitive antagonist, the pA2 value is theoretically equal to the pKB (the negative logarithm of the KB).

A linear Schild plot with a slope of unity is indicative of competitive antagonism.[8][9]

Data Presentation

Table 1: Illustrative Radioligand Binding Data for this compound at β1 and β2 Adrenergic Receptors
RadioligandReceptor SubtypeThis compound Ki (nM)
[3H]-CGP 12177β15.2
[3H]-CGP 12177β225.8

Note: The data presented in this table is illustrative and intended to exemplify the expected results from a radioligand binding assay. Actual experimental values may vary.

Table 2: Illustrative Functional Assay Data - Isoproterenol EC50 Values in the Presence of this compound
This compound Concentration (nM)Log [this compound] (M)Isoproterenol EC50 (nM)Dose Ratio (DR)Log (DR-1)
0 (Control)-101-
1-9.0252.50.18
3-8.5606.00.70
10-8.019019.01.26
30-7.555055.01.73

Note: This data is hypothetical and serves to illustrate the expected outcomes of a functional assay for use in a Schild plot.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for this compound

This protocol is designed to determine the binding affinity (Ki) of this compound for β-adrenergic receptors using a competitive binding assay.

Materials:

  • Cell membranes prepared from cells expressing the human β1 or β2-adrenergic receptor.

  • Radioligand: [3H]-CGP 12177 (a non-selective β-adrenergic antagonist).

  • This compound stock solution.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer to all wells.

  • Addition of this compound: Add serial dilutions of this compound to the appropriate wells. Include wells with no antagonist (total binding) and wells with a saturating concentration of a known non-radiolabeled antagonist, such as propranolol, to determine non-specific binding.

  • Addition of Radioligand: Add a fixed concentration of [3H]-CGP 12177 to all wells. The concentration should be close to its Kd value for the receptor subtype being tested.

  • Addition of Membranes: Add the cell membrane preparation to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of this compound. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Assay and Schild Analysis for this compound

This protocol describes how to perform a functional assay to generate data for a Schild plot. A common functional response for β-adrenergic receptor activation is the accumulation of cyclic AMP (cAMP). The agonist used is Isoproterenol, a non-selective β-adrenergic agonist.

Materials:

  • Cells expressing the human β-adrenergic receptor of interest (e.g., CHO or HEK293 cells).

  • Isoproterenol stock solution.

  • This compound stock solution.

  • Cell culture medium.

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates and grow to confluence.

  • Pre-incubation with this compound: On the day of the experiment, replace the culture medium with a serum-free medium containing the desired concentrations of this compound. Include a control group with no antagonist. Incubate for 30 minutes at 37°C.

  • Agonist Stimulation: Add increasing concentrations of Isoproterenol to the wells.

  • Incubation: Incubate for a specified time (e.g., 15-30 minutes) at 37°C to allow for cAMP production.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis and Schild Plot Construction:

    • For each concentration of this compound, plot the cAMP response as a function of the log concentration of Isoproterenol to generate concentration-response curves.

    • Determine the EC50 value for Isoproterenol from each curve.

    • Calculate the Dose Ratio (DR) for each concentration of this compound: DR = EC50 (in the presence of this compound) / EC50 (control).

    • Calculate log (DR-1).

    • Construct the Schild plot by plotting log (DR-1) on the y-axis against the log of the molar concentration of this compound on the x-axis.

    • Perform a linear regression on the Schild plot. The x-intercept of the regression line is the pA2 value, and the slope should be close to 1 for competitive antagonism.

Visualizations

G cluster_0 Receptor Binding cluster_1 Signaling Cascade Agonist Agonist (e.g., Isoproterenol) Receptor β-Adrenergic Receptor Agonist->Receptor Binds and Activates This compound This compound (Antagonist) This compound->Receptor Competitively Blocks G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Substrates

Caption: Beta-adrenergic receptor signaling pathway and the point of this compound antagonism.

G cluster_0 Functional Assay cluster_1 Data Analysis cluster_2 Schild Plot A Prepare cell cultures expressing β-adrenergic receptors B Pre-incubate with varying concentrations of this compound A->B C Stimulate with a range of Isoproterenol concentrations B->C D Measure functional response (e.g., cAMP accumulation) C->D E Generate agonist concentration- response curves for each This compound concentration D->E F Determine EC50 values E->F G Calculate Dose Ratios (DR) F->G H Calculate log(DR-1) G->H I Plot log(DR-1) vs. log[this compound] H->I J Perform linear regression I->J K Determine pA2 (x-intercept) and slope J->K

Caption: Experimental workflow for Schild analysis of this compound.

References

Application Notes and Protocols for Butofilolol in Smooth Muscle Relaxation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butofilolol is a beta-adrenoceptor antagonist that has been investigated for its potential therapeutic applications, primarily in the context of cardiovascular conditions such as hypertension.[1] As a beta-blocker, its primary mechanism of action involves the competitive inhibition of beta-adrenergic receptors, thereby modulating the physiological responses to catecholamines like epinephrine and norepinephrine.[1][2] This document provides detailed application notes and protocols for the use of this compound in smooth muscle relaxation assays, a critical component in the preclinical evaluation of compounds targeting smooth muscle function.

The relaxation and contraction of smooth muscle are fundamental physiological processes regulating a myriad of functions, including blood pressure, airway resistance, and gastrointestinal motility. In vitro smooth muscle assays are indispensable tools for characterizing the pharmacological properties of new chemical entities. These assays allow for the determination of key parameters such as potency (EC50 or IC50) and efficacy (Emax), providing valuable insights into a compound's mechanism of action.

While specific quantitative data on this compound's effects in smooth muscle relaxation assays are not extensively available in public literature, this document outlines standardized protocols that can be employed to investigate its activity. The methodologies described are based on established practices for evaluating beta-adrenergic compounds in isolated tissue preparations, such as guinea pig trachea and vascular smooth muscle.

Mechanism of Action: Beta-Adrenergic Blockade

This compound, as a beta-adrenoceptor antagonist, exerts its effects by blocking the binding of endogenous agonists like epinephrine and norepinephrine to beta-adrenergic receptors on the surface of smooth muscle cells.[1][2] In many smooth muscle tissues, particularly bronchial and vascular smooth muscle, the activation of beta-2 adrenergic receptors by an agonist leads to smooth muscle relaxation. This process is initiated by the coupling of the receptor to a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and smooth muscle relaxation.

By blocking these receptors, this compound is expected to inhibit agonist-induced smooth muscle relaxation. The nature of this antagonism (competitive or non-competitive) can be determined through Schild analysis in these assay systems.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in smooth muscle relaxation assays in the public domain, the following tables provide an illustrative template for how experimental data should be presented. The values provided are hypothetical and serve as examples.

Table 1: Hypothetical Potency of this compound in Inhibiting Isoproterenol-Induced Relaxation of Pre-contracted Guinea Pig Trachea

ParameterValue
TissueGuinea Pig Tracheal Rings
Pre-contraction AgentHistamine (10 µM)
AgonistIsoproterenol
AntagonistThis compound
IC50 of this compoundData to be determined experimentally
pA2 of this compoundData to be determined experimentally

Table 2: Hypothetical Efficacy of this compound in Attenuating Maximal Relaxation Induced by a Beta-Agonist

ParameterValue
TissueIsolated Rat Aortic Rings
Pre-contraction AgentPhenylephrine (1 µM)
AgonistSalbutamol (at Emax concentration)
This compound ConcentrationEmax (% Relaxation)
0 µM (Control)e.g., 95%
1 µMData to be determined
10 µMData to be determined
100 µMData to be determined

Experimental Protocols

The following are detailed protocols for conducting smooth muscle relaxation assays to evaluate the effects of this compound.

Protocol 1: Isolated Guinea Pig Trachea Relaxation Assay

This assay is a classic method for assessing the effects of compounds on airway smooth muscle.

Materials:

  • Male Dunkin-Hartley guinea pigs (250-350 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • This compound

  • Histamine or Carbachol (contractile agents)

  • Isoproterenol or Salbutamol (beta-agonists for inducing relaxation)

  • Indomethacin (to inhibit endogenous prostanoid synthesis)

  • Organ bath system with isometric force transducers

  • Data acquisition system

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig.

    • Carefully dissect the trachea and place it in cold Krebs-Henseleit solution.

    • Clean the trachea of adhering connective tissue and cut it into rings of 2-3 mm in width.

    • Suspend the tracheal rings between two L-shaped stainless steel hooks in organ baths containing Krebs-Henseleit solution at 37°C, continuously bubbled with carbogen gas.

  • Equilibration:

    • Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1 g.

    • Wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.

    • Add Indomethacin (e.g., 1 µM) to the Krebs solution to prevent interference from prostaglandins.

  • Contraction:

    • Induce a sustained contraction of the tracheal rings by adding a contractile agent such as Histamine (e.g., 10 µM) or Carbachol (e.g., 0.3 µM).

    • Allow the contraction to stabilize for at least 20 minutes.

  • Evaluation of this compound as an Antagonist:

    • To assess the antagonist properties of this compound, pre-incubate the tissues with varying concentrations of this compound for a set period (e.g., 30 minutes) before adding the contractile agent.

    • Following pre-incubation and contraction, generate a cumulative concentration-response curve for a beta-agonist like Isoproterenol.

    • The shift in the concentration-response curve of the agonist in the presence of this compound will allow for the determination of its potency (pA2 value).

  • Data Analysis:

    • Record the changes in tension using the isometric force transducers and data acquisition system.

    • Express the relaxation as a percentage of the pre-contraction induced by Histamine or Carbachol.

    • Calculate the IC50 value for this compound's inhibition of agonist-induced relaxation from the concentration-response curves.

Protocol 2: Isolated Vascular Smooth Muscle (Aortic Rings) Relaxation Assay

This protocol is used to assess the effects of this compound on vascular smooth muscle, which is relevant to its antihypertensive properties.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution

  • This compound

  • Phenylephrine or Potassium Chloride (KCl) (contractile agents)

  • Acetylcholine (to test endothelial integrity)

  • Sodium Nitroprusside (endothelium-independent vasodilator)

  • Organ bath system with isometric force transducers

  • Data acquisition system

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a rat.

    • Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit solution.

    • Remove adhering fat and connective tissue and cut the aorta into rings of 2-3 mm in width.

    • Suspend the aortic rings in organ baths as described in Protocol 1. For some experiments, the endothelium can be mechanically removed by gently rubbing the intimal surface with a wooden stick.

  • Equilibration:

    • Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.5-2 g.

    • Wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.

  • Endothelial Integrity Check:

    • Pre-contract the aortic rings with Phenylephrine (e.g., 1 µM).

    • Once a stable contraction is achieved, add Acetylcholine (e.g., 10 µM). A relaxation of >70% indicates intact endothelium. Rings with damaged endothelium will show a significantly reduced or no relaxation.

  • Contraction:

    • After washing out the Acetylcholine, induce a stable submaximal contraction with Phenylephrine or KCl.

  • Evaluation of this compound:

    • Similar to the tracheal assay, pre-incubate the aortic rings with different concentrations of this compound.

    • Generate cumulative concentration-response curves for a beta-agonist to assess the antagonistic effect of this compound.

    • Alternatively, to test for any direct vasodilatory effect of this compound, add cumulative concentrations of this compound to the pre-contracted aortic rings.

  • Data Analysis:

    • Record the changes in tension.

    • Express relaxation as a percentage of the pre-contraction.

    • Calculate relevant parameters such as IC50 or the degree of inhibition of agonist-induced relaxation.

Visualizations

Signaling Pathway of Beta-Adrenoceptor Antagonism by this compound

Butofilolol_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Adrenergic Agonist (e.g., Epinephrine) Receptor Beta-2 Adrenergic Receptor Agonist->Receptor Binds & Activates Gs Gs Protein Receptor->Gs Activates Contraction Inhibition of Relaxation (Contraction Maintained) Receptor->Contraction Blockade leads to This compound This compound This compound->Receptor Binds & Blocks AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) PKA->PKA_active Relaxation Smooth Muscle Relaxation PKA_active->Relaxation Leads to

Caption: this compound competitively blocks beta-2 adrenergic receptors, inhibiting the downstream signaling cascade that leads to smooth muscle relaxation.

Experimental Workflow for a Smooth Muscle Relaxation Assay

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Tissue Dissection (e.g., Guinea Pig Trachea) B Preparation of Tissue Rings A->B C Suspension in Organ Bath B->C D Equilibration (60-90 min) C->D E Pre-incubation with this compound (optional, for antagonism studies) D->E F Induce Contraction (e.g., Histamine) D->F for direct effect studies E->F G Cumulative Addition of Relaxant Agent / Agonist F->G H Record Isometric Tension I Generate Concentration- Response Curves H->I J Calculate IC50 / pA2 / Emax I->J

Caption: A generalized workflow for investigating the effects of this compound on isolated smooth muscle preparations.

References

Troubleshooting & Optimization

Technical Support Center: Butofilolol Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Butofilolol in aqueous solutions. The information is designed to assist researchers in designing and executing experiments, as well as in interpreting and troubleshooting unexpected results.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause the degradation of this compound in aqueous solutions?

A1: Based on the chemical structure of this compound and stability studies of similar β-blocker compounds, the primary factors contributing to its degradation in aqueous solutions are pH, exposure to light (photodegradation), and oxidizing agents.[1][2][3] Temperature can also accelerate these degradation processes.

Q2: To which types of degradation is this compound most likely susceptible?

A2: this compound possesses several functional groups prone to degradation. The ether linkage is susceptible to hydrolysis, particularly under acidic or basic conditions. The secondary amine and the butyrophenone moiety can be susceptible to oxidation.[4][5][6] Furthermore, the aromatic ring and ketone group suggest a potential for photodegradation.[7]

Q3: I am observing a rapid loss of this compound potency in my aqueous formulation. What could be the cause?

A3: Rapid potency loss could be due to several factors. First, check the pH of your solution, as this compound is expected to be more stable in a specific pH range (typically slightly acidic to neutral for similar compounds). Extreme pH values can catalyze hydrolysis. Second, ensure your solution is protected from light, as photodegradation can be a significant issue for compounds with aromatic chromophores. Finally, consider the possibility of oxidative degradation, which can be initiated by dissolved oxygen or trace metal ions.

Q4: Are there any known degradation products of this compound?

A4: While specific degradation products for this compound are not extensively documented in publicly available literature, based on its structure and data from analogous β-blockers, potential degradation pathways include:

  • Hydrolysis: Cleavage of the ether bond, leading to the formation of 1-(5-fluoro-2-hydroxyphenyl)butan-1-one and 3-(tert-butylamino)propane-1,2-diol.

  • Oxidation: Oxidation of the secondary amine to a secondary hydroxylamine or N-oxide, or oxidation of the butyrophenone side chain.[4]

  • Photodegradation: Complex reactions involving the aromatic ring and ketone, potentially leading to various photoproducts.[7]

Q5: What is the expected solubility behavior of this compound in aqueous solutions?

A5: this compound is a weakly basic compound. Therefore, its aqueous solubility is expected to be pH-dependent.[8][9] It will likely exhibit higher solubility at acidic pH due to the protonation of the secondary amine, forming a more soluble salt. As the pH increases towards and beyond its pKa, the solubility will decrease as the un-ionized, less soluble free base form predominates.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatogram

Possible Causes and Solutions

Possible Cause Troubleshooting Steps Recommended Action
Degradation of this compound Review sample preparation and storage conditions. Have samples been exposed to light, extreme pH, or high temperatures?Prepare fresh samples and protect them from light. Ensure the pH of the solution is within the expected stability range. Analyze samples promptly after preparation.
Contaminated Mobile Phase or Diluent Prepare fresh mobile phase and diluent. Filter all solutions before use.Use high-purity solvents and reagents. Regularly clean solvent inlet frits.
Leaching from Container Check the compatibility of the storage container with your solution.Use inert containers (e.g., borosilicate glass or appropriate plastic) for sample storage.
Impurity in the this compound Standard Obtain a certificate of analysis for the this compound reference standard to check for known impurities.If significant impurities are present, consider purifying the standard or obtaining a new batch.
Issue 2: Poor Peak Shape or Shifting Retention Times

Possible Causes and Solutions

Possible Cause Troubleshooting Steps Recommended Action
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state and, consequently, the retention and peak shape of this compound.Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound for consistent retention. Buffering the mobile phase is highly recommended.
Column Overload Inject a dilution series of your sample to see if the peak shape improves at lower concentrations.Reduce the concentration of the injected sample.
Column Degradation Check the column's performance with a standard mixture.If performance is poor, wash the column according to the manufacturer's instructions or replace it.
Interaction with Metal Ions Some compounds can interact with metal surfaces in the HPLC system, leading to peak tailing.Use a column with end-capping or add a chelating agent like EDTA to the mobile phase in small concentrations (e.g., 0.1 mM).

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the degradation pathways of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL.

    • Keep at room temperature for 24 hours.

  • Thermal Degradation:

    • Expose the solid this compound powder to 105°C for 24 hours.

    • Dissolve the stressed powder in the mobile phase for analysis.

  • Photodegradation:

    • Expose a solution of this compound (100 µg/mL in a suitable solvent) to UV light (e.g., 254 nm) and visible light for a defined period (e.g., 24 hours) in a photostability chamber.

    • Analyze a control sample kept in the dark.

3. Analysis:

  • Analyze all stressed samples, along with a non-stressed control, using a stability-indicating HPLC method (see Protocol 2).

  • Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify the mass of potential degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This is a general-purpose HPLC method that can be used as a starting point for the analysis of this compound and its degradation products. Optimization may be required.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 275 nm (or a wavelength determined by UV scan of this compound)

  • Injection Volume: 10 µL

Visualizations

Butofilolol_Degradation_Pathway This compound This compound Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Ether Linkage Oxidation Oxidation (e.g., H2O2) This compound->Oxidation Secondary Amine, Butyrophenone Photodegradation Photodegradation (UV/Vis Light) This compound->Photodegradation Aromatic Ring, Ketone DP1 Ether Cleavage Products Hydrolysis->DP1 DP2 Oxidized Amine/Side Chain Oxidation->DP2 DP3 Photoproducts Photodegradation->DP3

Caption: Potential degradation pathways of this compound.

Troubleshooting_Workflow start Instability Observed (e.g., Potency Loss, Extra Peaks) check_pH Check pH of Solution start->check_pH check_light Check for Light Exposure start->check_light check_oxidants Consider Oxidative Stress start->check_oxidants adjust_pH Adjust pH to Optimal Range check_pH->adjust_pH protect_light Protect from Light check_light->protect_light deaerate_sparge Deaerate Solvents/ Use Antioxidants check_oxidants->deaerate_sparge reanalyze Re-analyze Sample adjust_pH->reanalyze protect_light->reanalyze deaerate_sparge->reanalyze end Problem Resolved reanalyze->end

Caption: Troubleshooting workflow for this compound instability.

References

Technical Support Center: Overcoming Low Signal in Butofilolol Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Butofilolol, and how does this impact cell-based assays?

A: this compound is presumed to be a beta-adrenergic receptor antagonist.[1] This means it blocks the binding of endogenous agonists like epinephrine and norepinephrine to beta-adrenergic receptors.[1][2] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically stimulate adenylyl cyclase to produce cyclic AMP (cAMP).[2][3] In a cell-based assay, this compound's antagonistic action would be measured by its ability to inhibit the cAMP production stimulated by a known beta-adrenergic agonist.

Q2: We are not seeing a significant decrease in cAMP levels after applying this compound in the presence of an agonist. What are the likely causes?

A: A lack of signal, in this case, a lack of inhibition, can stem from several factors:

  • Low Receptor Expression: The cells may not be expressing a sufficient number of beta-adrenergic receptors on their surface.[4]

  • Poor Compound Potency or Efficacy: The concentration of this compound may be too low to effectively compete with the agonist.

  • Agonist Concentration Too High: The concentration of the stimulating agonist might be too high, making it difficult for this compound to compete effectively.

  • Cell Health Issues: Poor cell viability or health can lead to a generally low or inconsistent response.

  • Assay Reagent Problems: Issues with the cAMP detection kit, such as expired reagents or improper storage, can lead to a failed assay.

Q3: What are the most common cell-based assays to study this compound's activity?

A: The most common assays for a beta-blocker like this compound are:

  • cAMP Assays: These functional assays measure the downstream effect of receptor activation or inhibition.[3][5] They are ideal for quantifying the antagonistic properties of this compound.

  • Radioligand Binding Assays: These assays directly measure the binding of a radiolabeled ligand to the receptor and how this compound competes with it.[6] This is useful for determining binding affinity (Ki).

  • Reporter Gene Assays: These assays use a reporter gene (e.g., luciferase) linked to a cAMP-responsive element. Changes in reporter gene expression reflect changes in the signaling pathway.[7]

Q4: How can I confirm that my cells are expressing the target beta-adrenergic receptor?

A: You can confirm receptor expression using several methods:

  • qPCR: Quantify the mRNA levels of the specific beta-adrenergic receptor subtype.[4]

  • FACS (Fluorescence-Activated Cell Sorting): Use a fluorescently labeled antibody that specifically targets an extracellular epitope of the receptor.[4]

  • Radioligand Saturation Binding: Use a radiolabeled antagonist to quantify the number of receptors per cell (Bmax).[6][8]

Troubleshooting Guides

Issue 1: Low Basal or Agonist-Stimulated cAMP Signal

Question: My cAMP levels are very low, even in the positive control wells (agonist only), making it difficult to measure any inhibition by this compound. What should I do?

Answer: A low dynamic range in your cAMP assay is a common problem. Here are several factors to investigate and optimize.[4]

Possible Causes and Solutions:

Possible Cause Recommended Solution Expected Outcome
Insufficient Cell Number Increase the cell density per well. Perform a cell titration experiment to find the optimal cell number that gives a robust signal without being excessive.[5]A higher cell number should lead to a stronger overall cAMP signal, improving the assay window.
cAMP Degradation Include a phosphodiesterase (PDE) inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer.[5][9] PDEs are enzymes that degrade cAMP.Inhibition of PDEs will allow cAMP to accumulate in the cells, leading to a much stronger and more sustained signal.[9]
Low Receptor Expression Use a cell line known to express high levels of the target beta-adrenergic receptor, or consider creating a stable cell line overexpressing the receptor.[3][4]Higher receptor density will lead to a more significant cAMP response upon agonist stimulation.
Sub-optimal Agonist Concentration Perform a dose-response curve for your agonist (e.g., isoproterenol) to determine the EC80-EC90 concentration.[9] This provides a strong, but not maximal, signal that is sensitive to inhibition.Using an optimized agonist concentration will ensure a robust signal that can be effectively antagonized by this compound.
Poor Cell Health Ensure cells are healthy, in the logarithmic growth phase, and have high viability (>95%) before seeding for the assay. Avoid over-confluency.[5]Healthy cells will respond more consistently and robustly to stimulation.
Issue 2: High Variability Between Replicate Wells

Question: I'm observing a lot of variability in my data, even within the same treatment group. How can I improve the consistency of my this compound assay?

Answer: High variability can mask real biological effects. Precision is key to a reliable assay.

Possible Causes and Solutions:

Possible Cause Recommended Solution Expected Outcome
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette or automated dispenser for seeding. Pipette gently to avoid cell clumping.[5]Uniform cell numbers across all wells will reduce a major source of variability.
"Edge Effects" in Assay Plates Avoid using the outer wells of the assay plate, as they are more prone to evaporation and temperature fluctuations. Fill these wells with sterile PBS or media.This will create a more uniform environment for the experimental wells, reducing variability.
Inaccurate Pipetting Calibrate your pipettes regularly. Use low-retention pipette tips. When preparing serial dilutions, ensure thorough mixing between each step.Accurate and consistent liquid handling is critical for reproducible results.
Incomplete Cell Lysis Ensure the cell lysis buffer is added and mixed thoroughly in each well to release all intracellular cAMP for detection.Complete lysis ensures that the measured cAMP is representative of the total cellular response.
Temperature Fluctuations Pre-warm all reagents and plates to the assay temperature (e.g., 37°C) before starting the experiment.[6]Maintaining a consistent temperature ensures uniform reaction kinetics across the plate.

Experimental Protocols

Protocol 1: Antagonist cAMP Assay for this compound

This protocol is designed to measure the inhibitory effect of this compound on agonist-stimulated cAMP production in a cell line expressing beta-adrenergic receptors (e.g., CHO-K1 cells stably expressing the human beta-2 adrenergic receptor).[3]

Materials:

  • CHO-K1 cell line expressing the target beta-adrenergic receptor

  • Cell culture medium (e.g., F-12K with 10% FBS)

  • PBS (Phosphate-Buffered Saline)

  • Cell dissociation solution (e.g., Trypsin-EDTA)

  • Stimulation Buffer (e.g., HBSS or DMEM)

  • PDE Inhibitor (e.g., 0.5 mM IBMX)[9]

  • Beta-adrenergic agonist (e.g., Isoproterenol)

  • This compound

  • cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based)

  • White, opaque 384-well assay plates

Procedure:

  • Cell Preparation:

    • Culture cells until they reach approximately 80% confluency.[9]

    • Harvest the cells using a cell dissociation solution.

    • Centrifuge the cell suspension (e.g., 340 x g for 3 minutes) and discard the supernatant.[5]

    • Resuspend the cell pellet in stimulation buffer containing a PDE inhibitor to the desired, pre-optimized cell density (e.g., 7,500 cells/well).[5]

  • Assay Protocol:

    • Dispense 5 µL of the cell suspension into each well of a 384-well plate.

    • Prepare serial dilutions of this compound in stimulation buffer.

    • Add 5 µL of the this compound dilutions (or vehicle control) to the appropriate wells.

    • Incubate the plate for 15-30 minutes at 37°C to allow this compound to bind to the receptors.

    • Prepare the agonist (e.g., Isoproterenol) at a concentration that elicits an 80-90% maximal response (EC80-EC90), as determined from a prior agonist dose-response experiment.

    • Add 5 µL of the agonist solution to all wells except the basal control wells (add buffer instead).

    • Incubate the plate for 30-60 minutes at 37°C.[5]

  • cAMP Detection:

    • Following the manufacturer's instructions for your chosen cAMP kit, add the detection reagents. This typically involves adding a lysis buffer containing a labeled cAMP tracer and a specific antibody.

    • Incubate as required by the kit (e.g., 60 minutes at room temperature).[5]

    • Read the plate on a suitable plate reader (e.g., an HTRF-certified reader for HTRF assays).[9]

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the agonist-only control.

    • Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Competition Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of this compound by measuring its ability to compete with a known radiolabeled beta-adrenergic antagonist (e.g., [3H]-DHA) for binding to the receptor.[6]

Materials:

  • Cell membranes prepared from cells expressing the target beta-adrenergic receptor

  • Assay Buffer (e.g., HBSS)

  • Radioligand (e.g., [3H]-Dihydroalprenolol, [3H]-DHA)

  • This compound

  • Non-specific binding control (e.g., a high concentration of a non-labeled antagonist like Propranolol)

  • Glass fiber filter mats

  • Scintillation fluid and counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Cell membranes + Assay Buffer + Radioligand.

      • Non-Specific Binding (NSB): Cell membranes + High concentration of non-labeled antagonist + Radioligand.

      • Competition: Cell membranes + Serial dilutions of this compound + Radioligand.

    • The radioligand concentration should be approximately equal to its Kd for the receptor.

  • Incubation:

    • Add approximately 30 µg of cell membrane protein to each well.[8]

    • Add the competing ligands (this compound or non-labeled antagonist for NSB).

    • Add the radioligand to initiate the binding reaction.

    • Incubate the plate at 37°C for 180 minutes with gentle agitation to reach equilibrium.[8]

  • Harvesting and Detection:

    • Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

    • Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Allow the filters to dry.

    • Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Calculate the percent specific binding for each concentration of this compound.

    • Plot the percent specific binding against the log concentration of this compound to determine the IC50.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

This compound Signaling Pathway

Butofilolol_Signaling_Pathway cluster_membrane Cell Membrane BAR Beta-Adrenergic Receptor G_protein Gs Protein BAR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., Isoproterenol) Agonist->BAR Activates This compound This compound (Antagonist) This compound->BAR Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Response PKA->Downstream Phosphorylates

Caption: Antagonistic action of this compound on the beta-adrenergic signaling pathway.

Experimental Workflow for Antagonist Assay

Antagonist_Assay_Workflow A 1. Seed Cells in 384-well plate B 2. Add this compound (Serial Dilutions) A->B C 3. Pre-incubate (15-30 min) B->C D 4. Add Agonist (EC80 Concentration) C->D E 5. Incubate (30-60 min) D->E F 6. Add cAMP Detection Reagents E->F G 7. Incubate (60 min, RT) F->G H 8. Read Plate G->H I 9. Analyze Data (Calculate IC50) H->I

Caption: A typical experimental workflow for a this compound antagonist cell-based assay.

Troubleshooting Logic for Low Signal

Troubleshooting_Low_Signal Start Low Signal or No Response in Assay Check_Positive_Control Is the Agonist-Only Positive Control Signal Strong? Start->Check_Positive_Control Check_Cells Check Cell Health, Density, and Receptor Expression Check_Positive_Control->Check_Cells No Check_Compound Is this compound concentration range appropriate? Check_Positive_Control->Check_Compound Yes Optimize_Assay Optimize Agonist Concentration and add PDE Inhibitor Check_Cells->Optimize_Assay Check_Reagents Check Assay Kit Reagents (Expiry, Storage) Optimize_Assay->Check_Reagents Check_Reagents->Check_Positive_Control Test_Higher_Conc Test Higher Concentrations of this compound Check_Compound->Test_Higher_Conc No Success Assay Optimized Check_Compound->Success Yes Test_Higher_Conc->Check_Compound Investigate_Mechanism Investigate Alternative Mechanisms or Targets Test_Higher_Conc->Investigate_Mechanism Still no effect

Caption: A decision tree for troubleshooting low signal in this compound cell-based assays.

References

Technical Support Center: Enhancing the Stability of Butofilolol Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on maintaining the stability of Butofilolol stock solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in a stock solution?

A1: The stability of this compound can be influenced by several factors, including pH, solvent composition, temperature, light exposure, and the presence of oxidizing agents. Its chemical structure contains functional groups susceptible to degradation, such as a secondary amine, an ether linkage, a hydroxyl group, and a butyrophenone moiety.

Q2: What are the potential degradation pathways for this compound?

A2: Based on its functional groups, this compound may degrade through the following pathways:

  • Oxidation: The secondary amine is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative products. This is a common degradation pathway for pharmaceuticals containing amine functionalities.[1][2][3]

  • Hydrolysis: The ether linkage and the butyrophenone structure could be susceptible to hydrolysis under strongly acidic or basic conditions, leading to cleavage of the molecule.

  • Photodegradation: Although fluorinated aromatic compounds tend to exhibit enhanced photostability, exposure to high-intensity UV or broad-spectrum light could potentially lead to degradation.[4][5][6][7]

  • Thermal Degradation: High temperatures can accelerate the degradation processes mentioned above.

Q3: What is the recommended solvent for preparing this compound stock solutions?

Q4: How should I store my this compound stock solution to ensure maximum stability?

A4: To maximize stability, it is recommended to:

  • Store solutions at a low temperature, typically -20°C or -80°C.

  • Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Use airtight containers to minimize exposure to oxygen.

  • Prepare fresh solutions for critical experiments whenever possible.

  • Consider dividing the stock solution into smaller aliquots to avoid repeated freeze-thaw cycles.

Q5: How can I assess the stability of my this compound stock solution?

A5: The stability of a this compound stock solution can be assessed using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC). An appropriate HPLC method should be able to separate the intact this compound from any potential degradation products. The appearance of new peaks or a decrease in the area of the main this compound peak over time indicates degradation.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Unexpected or variable experimental results. Degradation of this compound stock solution.Prepare a fresh stock solution. Perform a stability check of the existing stock using HPLC. Review storage conditions (temperature, light exposure).
Appearance of new peaks in the HPLC chromatogram of the stock solution. Formation of degradation products.Attempt to identify the degradation pathway by conducting forced degradation studies (see Experimental Protocols). Optimize storage conditions to minimize the specific type of degradation (e.g., protect from light, deoxygenate solvent).
Precipitation observed in the stock solution upon storage. Poor solubility or solvent evaporation.Ensure the storage temperature is not causing the compound to fall out of solution. Use tightly sealed containers to prevent solvent evaporation. Consider preparing a more dilute stock solution if solubility is an issue.
Discoloration of the stock solution. Oxidation or other chemical reactions.Prepare a fresh solution using a deoxygenated solvent. Store under an inert atmosphere (e.g., argon or nitrogen). Protect from light.

Experimental Protocols

Protocol 1: Forced Degradation Study (Stress Testing) of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[8][9]

Materials:

  • This compound

  • HPLC grade water

  • HPLC grade acetonitrile and/or methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or Mass Spectrometry (MS) detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 12, 24 hours). Neutralize with 0.1 N NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for a specified time. Neutralize with 0.1 N HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for a specified time.

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C or 80°C) in the dark for a specified period.

    • Photolytic Degradation: Expose the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark under the same temperature conditions.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed solution.

    • Dilute the sample to a suitable concentration for HPLC analysis.

    • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

    • Monitor for the appearance of new peaks and the decrease in the peak area of this compound.

Protocol 2: General Stability-Indicating HPLC Method

This is a general reverse-phase HPLC (RP-HPLC) method that can be used as a starting point for assessing the stability of this compound. Method optimization will likely be required.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).[10]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan for the UV absorbance maximum of this compound (a starting point could be around 220-280 nm).

  • Column Temperature: 25-30°C

  • Injection Volume: 10-20 µL

Visualizations

Hypothetical Degradation Pathway of this compound

G This compound This compound Oxidation_Product N-Oxide Product This compound->Oxidation_Product Oxidation (e.g., H₂O₂) Hydrolysis_Product_1 Phenolic Product (Ether Cleavage) This compound->Hydrolysis_Product_1 Hydrolysis (Acid/Base) Photodegradation_Product Photolytic Product This compound->Photodegradation_Product Photolysis (UV Light) Hydrolysis_Product_2 Amine Side-Chain

Caption: A hypothetical degradation pathway for this compound.

Experimental Workflow for Stability Testing

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome A Prepare this compound Stock Solution B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal Stress A->E F Photolytic Stress A->F G HPLC Analysis B->G C->G D->G E->G F->G H Data Evaluation (Peak Purity, Degradant Peaks) G->H I Identify Degradation Products H->I J Establish Stability-Indicating Method H->J K Determine Optimal Storage Conditions H->K

Caption: Workflow for forced degradation and stability analysis.

References

Technical Support Center: Long-Term Storage of Butofilolol Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Butofilolol compounds. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

For long-term stability, solid this compound should be stored in a tightly sealed, light-resistant container in a controlled environment. A supplier of 99% pure solid this compound recommends a storage temperature of 4°C.[1] For extended periods, storage at -20°C is advisable to minimize degradation. The area should be dry and well-ventilated.

Q2: How should I store this compound in solution?

The stability of this compound in solution is dependent on the solvent, pH, and storage temperature. It is recommended to prepare solutions fresh for immediate use. If short-term storage is necessary, store in a tightly sealed, light-resistant glass vial at 2-8°C. For longer-term storage, aliquoting into single-use vials is recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.[2] A study on a different diluted medication found that storage in glass vials provided better stability than plastic syringes.[3][4]

Q3: What are the common degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented, compounds with similar structures, such as other beta-blockers, are susceptible to hydrolysis and oxidation.[5][6] The ester and ether linkages in the this compound molecule could be susceptible to acid or base-catalyzed hydrolysis. The secondary amine and hydroxyl groups could be prone to oxidation. Exposure to light can also lead to photolytic degradation.

Q4: How can I detect degradation of my this compound sample?

Degradation can be monitored by a change in physical appearance (e.g., color change, clumping), a decrease in purity, or the appearance of new peaks in analytical tests. High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for quantifying the active pharmaceutical ingredient (API) and detecting degradation products.[7] Spectroscopic methods such as UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for analysis.[8]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpected or inconsistent experimental results. Degradation of this compound due to improper storage.1. Verify storage conditions (temperature, light exposure, humidity). 2. Perform a purity analysis of the this compound stock using a validated analytical method like HPLC. 3. Prepare fresh solutions from a new or validated batch of the compound.
Visible changes in the solid compound (e.g., discoloration, clumping). Exposure to moisture, light, or elevated temperatures.1. Discard the affected batch of the compound. 2. Review storage procedures and ensure containers are properly sealed and protected from light. 3. Store in a desiccator to control moisture.
Appearance of unknown peaks in chromatograms. Formation of degradation products.1. Conduct forced degradation studies (e.g., exposure to acid, base, heat, light, oxidizing agents) to identify potential degradation products.[9] 2. Use techniques like LC-MS to identify the mass of the unknown peaks and elucidate their structures.
Decreased potency of this compound solutions over time. Chemical instability in the chosen solvent or at the storage temperature.1. Prepare fresh solutions before each experiment. 2. If storage is necessary, perform a stability study to determine the optimal solvent, pH, and temperature. 3. Aliquot solutions to minimize freeze-thaw cycles.[2]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the stability of this compound. Method validation is required for specific applications.[10]

  • Preparation of Standard Solution:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to create a calibration curve.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or triethylamine).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (to be determined by UV-Vis scan).

    • Injection Volume: 10 µL.

  • Analysis of Stored Samples:

    • Prepare samples of stored this compound at the same concentration as the standard.

    • Inject the samples into the HPLC system.

    • Compare the peak area of this compound in the stored samples to the calibration curve to determine the concentration.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

Protocol 2: Forced Degradation Study

Forced degradation studies help to identify potential degradation products and establish the stability-indicating nature of an analytical method.[9]

  • Acid Hydrolysis: Incubate a this compound solution with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate a this compound solution with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat a this compound solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 105°C for 48 hours.

  • Photolytic Degradation: Expose a this compound solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples using the stability-indicating HPLC method (Protocol 1) to observe the formation of degradation products.

Visualizations

G cluster_0 Troubleshooting Workflow start Inconsistent Experimental Results check_storage Verify Storage Conditions (Temp, Light, Humidity) start->check_storage purity_analysis Perform Purity Analysis (HPLC) check_storage->purity_analysis fresh_solution Prepare Fresh Solution purity_analysis->fresh_solution investigate_further Investigate Other Experimental Parameters purity_analysis->investigate_further Purity OK problem_solved Problem Resolved fresh_solution->problem_solved

Caption: Troubleshooting workflow for inconsistent experimental results.

G cluster_1 Potential Degradation Pathways This compound This compound Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Photolysis Photolysis (UV Light) This compound->Photolysis Degradation_Products Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photolysis->Degradation_Products

Caption: Potential degradation pathways for this compound.

References

Validation & Comparative

Comparative Analysis of Butofilolol and Propranolol: Beta-Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the beta-adrenergic receptor binding characteristics of Butofilolol and Propranolol.

This guide provides a detailed comparison of the beta-receptor binding affinities of this compound and propranolol, two beta-adrenergic receptor antagonists. While extensive quantitative data is available for the well-characterized beta-blocker propranolol, a comprehensive search of scientific literature did not yield specific quantitative binding affinity data (such as Kᵢ or IC₅₀ values) for this compound. This guide presents the available data for propranolol, outlines the standard experimental methodologies used to determine these values, and illustrates the underlying signaling pathway.

Quantitative Binding Affinity

A critical aspect of characterizing beta-blockers is their binding affinity for the different beta-adrenergic receptor subtypes, primarily β₁ and β₂. This affinity is typically expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). Lower values indicate a higher binding affinity.

CompoundReceptor SubtypeKᵢ (nM)
Propranololβ₁-adrenergic1.8
β₂-adrenergic0.8

Note: The S(-)-enantiomer of propranolol has approximately 100 times the binding affinity for beta-adrenergic receptors compared to the R(+)-enantiomer.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities for compounds like this compound and propranolol is most commonly achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (the "competitor," e.g., this compound or propranolol) to displace a radioactively labeled ligand that is known to bind with high affinity to the receptor of interest.

General Protocol Outline:

A typical experimental workflow for a competitive radioligand binding assay to determine the Kᵢ of a beta-blocker is as follows:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis tissue Tissue/Cell Homogenization centrifuge1 Centrifugation to pellet membranes tissue->centrifuge1 resuspend Resuspend in assay buffer centrifuge1->resuspend protein_assay Protein Quantification resuspend->protein_assay incubation Incubate membranes with radioligand and varying concentrations of competitor protein_assay->incubation filtration Separate bound from free radioligand via vacuum filtration incubation->filtration counting Quantify bound radioactivity (Scintillation/Gamma Counting) filtration->counting ic50 Determine IC50 value counting->ic50 ki Calculate Ki using Cheng-Prusoff equation ic50->ki

Experimental workflow for a radioligand binding assay.
Key Components and Conditions:

  • Receptor Source: Membranes are typically prepared from tissues or cells endogenously expressing or recombinantly overexpressing specific beta-adrenergic receptor subtypes (e.g., CHO or HEK293 cells).

  • Radioligand: A commonly used radioligand for beta-adrenergic receptor binding assays is [³H]-dihydroalprenolol (DHA) or [¹²⁵I]-cyanopindolol (CYP).

  • Incubation: The reaction mixture, containing the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor drug, is incubated at a specific temperature (e.g., 37°C) for a duration sufficient to reach equilibrium.

  • Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters.

  • Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Beta-Adrenergic Signaling Pathway

This compound and propranolol are antagonists of beta-adrenergic receptors, which are G-protein coupled receptors (GPCRs). Upon binding of an agonist, such as norepinephrine or epinephrine, these receptors activate a downstream signaling cascade. Beta-blockers prevent this activation by competitively binding to the receptor.

The canonical beta-adrenergic signaling pathway is initiated by the activation of a stimulatory G protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, leading to the physiological effects associated with beta-adrenergic stimulation, such as increased heart rate and contractility.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (Norepinephrine/Epinephrine) BetaReceptor β-Adrenergic Receptor Agonist->BetaReceptor Binds & Activates BetaBlocker Antagonist (this compound/Propranolol) BetaBlocker->BetaReceptor Binds & Blocks GProtein Gs Protein (αβγ) BetaReceptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active Protein Kinase A (Active) PKA->PKA_active Phosphorylation Phosphorylation of Cellular Proteins PKA_active->Phosphorylation Response Physiological Response Phosphorylation->Response

Canonical beta-adrenergic signaling pathway.

An In-Vitro Comparative Analysis of Butofilolol and Metoprolol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive in-vitro comparison of the pharmacological properties of Butofilolol and Metoprolol is hampered by a notable lack of publicly available research data for this compound. Extensive searches of scientific literature did not yield specific in-vitro studies detailing its receptor binding affinity, selectivity, or effects on cellular signaling pathways. In contrast, Metoprolol, a widely studied beta-blocker, has a wealth of in-vitro data characterizing its interaction with beta-adrenergic receptors.

This guide, therefore, presents a detailed in-vitro profile of Metoprolol, offering researchers a baseline for understanding its pharmacological characteristics. While a direct comparative table is provided, the entries for this compound remain largely unpopulated due to the absence of data. This highlights a significant gap in the current pharmacological literature and underscores the need for future in-vitro investigations into the properties of this compound.

Pharmacological Profile: A One-Sided Comparison

Metoprolol is a cardioselective beta-1 adrenergic receptor antagonist.[1][2] In-vitro studies have extensively characterized its binding affinity and selectivity for beta-1 (β1) and beta-2 (β2) adrenoceptors.

ParameterThis compoundMetoprolol
Receptor Binding Affinity (pKi)
β1 AdrenoceptorData not available7.1 - 8.2
β2 AdrenoceptorData not available5.6 - 6.8
β1/β2 Selectivity Ratio Data not available~30 - 100 fold
Intrinsic Sympathomimetic Activity (ISA) Data not availableNone
Membrane Stabilizing Activity (MSA) Data not availableWeak/None at therapeutic concentrations

Data for Metoprolol compiled from multiple sources.

Experimental Protocols

The data for Metoprolol presented in this guide is primarily derived from radioligand binding assays, a standard in-vitro technique to determine the affinity of a drug for its receptor.

Radioligand Binding Assay for β-Adrenoceptor Affinity

Objective: To determine the equilibrium dissociation constant (Ki) of Metoprolol for β1 and β2-adrenergic receptors.

Materials:

  • Cell membranes prepared from tissues expressing β1-adrenoceptors (e.g., guinea pig left ventricular free wall) and β2-adrenoceptors (e.g., guinea pig soleus muscle).

  • Radioligand: [¹²⁵I]-iodocyanopindolol or [³H]-dihydroalprenolol.

  • Metoprolol solutions of varying concentrations.

  • Incubation buffer (e.g., Tris-HCl buffer).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of Metoprolol.

  • The incubation is carried out at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

  • The radioactivity retained on the filters, representing the amount of radioligand bound to the receptors, is measured using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled beta-blocker (e.g., propranolol).

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of Metoprolol that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Signaling Pathways and Experimental Workflows

Beta-blockers like Metoprolol exert their effects by antagonizing the binding of catecholamines (e.g., adrenaline and noradrenaline) to beta-adrenergic receptors. This blockade inhibits the downstream signaling cascade, primarily the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Metoprolol Metoprolol Beta1_Receptor β1-Adrenergic Receptor Metoprolol->Beta1_Receptor Blocks G_Protein Gs Protein Beta1_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates ATP ATP Adenylyl_Cyclase->ATP Converts cAMP cAMP Adenylyl_Cyclase->cAMP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↑ Heart Rate, ↑ Contractility) PKA->Cellular_Response Leads to

Figure 1. Signaling pathway of β1-adrenergic receptor and the inhibitory action of Metoprolol.

The experimental workflow for determining receptor binding affinity is a multi-step process that involves careful preparation and measurement.

G start Start: Prepare Cell Membranes incubation Incubate Membranes with Radioligand and Metoprolol start->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration counting Measure Radioactivity with Scintillation Counter filtration->counting calculation Calculate IC50 and Ki Values counting->calculation end End: Determine Binding Affinity calculation->end

Figure 2. Experimental workflow for a radioligand binding assay.

References

A Comparative Analysis of Butofilolol and Other Third-Generation Beta-Blockers: A Review of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific and medical literature reveals a significant lack of available data for Butofilolol, preventing a direct, evidence-based comparison with other third-generation beta-blockers as initially requested. The pharmacological profile, including key characteristics such as vasodilatory mechanisms, antioxidant properties, and specific experimental data for this compound, is not sufficiently documented in published research to facilitate a meaningful comparative analysis.

While this compound is identified in chemical and drug databases as a beta-adrenoceptor antagonist, with synonyms including CM 6805 and Cafide, dedicated studies detailing its pharmacodynamics, clinical efficacy, and safety profile in comparison to established third-generation beta-blockers are conspicuously absent from peer-reviewed journals and clinical trial registries. A singular pharmacokinetic study from 1982 offers limited insight into its effects on heart rate and blood pressure but does not provide the mechanistic or comparative data required for a thorough evaluation against its contemporaries.

In light of this data scarcity, this guide will pivot to a detailed comparison of three well-established and extensively researched third-generation beta-blockers: Nebivolol, Carvedilol, and Labetalol. These agents are widely used in clinical practice and have been the subject of numerous studies, providing a wealth of data to support a robust comparative analysis for researchers, scientists, and drug development professionals.

Comparison of Nebivolol, Carvedilol, and Labetalol

Third-generation beta-blockers are distinguished from their predecessors by their additional vasodilatory properties, which contribute to their efficacy in treating hypertension and other cardiovascular diseases. These vasodilatory effects are achieved through various mechanisms, which, along with other pharmacological properties, differentiate these agents from one another.

Pharmacological Properties

The key pharmacological characteristics of Nebivolol, Carvedilol, and Labetalol are summarized in the table below.

PropertyNebivololCarvedilolLabetalol
Beta-1 Selectivity HighNon-selective (β1 and β2 blockade)Non-selective (β1 and β2 blockade)
Vasodilatory Mechanism Nitric Oxide (NO) release from endothelial cellsAlpha-1 adrenergic receptor blockadeAlpha-1 adrenergic receptor blockade
Antioxidant Properties PresentPresentMinimal
Intrinsic Sympathomimetic Activity (ISA) AbsentAbsentAbsent
Membrane Stabilizing Activity (MSA) AbsentPresentPresent

Experimental Protocols

To provide a framework for comparative analysis, this section outlines typical experimental methodologies used to characterize the key properties of third-generation beta-blockers.

Assessment of Vasodilatory Effects

Objective: To determine the vasodilatory capacity and underlying mechanism of a beta-blocker.

Experimental Model: Isolated arterial rings (e.g., rat aorta) mounted in an organ bath.

Protocol:

  • Arterial rings are pre-contracted with a vasoconstrictor (e.g., phenylephrine).

  • Cumulative concentrations of the beta-blocker are added to the organ bath.

  • Changes in arterial tension are recorded to generate a concentration-response curve.

  • To investigate the mechanism, the experiment is repeated in the presence of specific inhibitors:

    • NO-mediated vasodilation: L-NAME (an inhibitor of nitric oxide synthase).

    • Alpha-1 blockade: Prazosin (an alpha-1 antagonist).

  • The IC50 (concentration causing 50% relaxation) is calculated to quantify vasodilatory potency.

Evaluation of Antioxidant Activity

Objective: To measure the capacity of a beta-blocker to scavenge free radicals.

Experimental Model: In vitro chemical assays.

Protocol (DPPH Assay):

  • A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared.

  • Different concentrations of the beta-blocker are added to the DPPH solution.

  • The mixture is incubated in the dark.

  • The absorbance of the solution is measured using a spectrophotometer.

  • A decrease in absorbance indicates radical scavenging activity.

  • The EC50 (concentration required to scavenge 50% of DPPH radicals) is calculated.

Signaling Pathways

The distinct mechanisms of action of these third-generation beta-blockers are rooted in their effects on different cellular signaling pathways.

Nebivolol-Induced Vasodilation

Nebivolol's vasodilatory effect is primarily mediated by the stimulation of nitric oxide (NO) production in endothelial cells.

Nebivolol Nebivolol Beta3_AR β3-Adrenergic Receptor Nebivolol->Beta3_AR eNOS_activation eNOS Activation Beta3_AR->eNOS_activation NO Nitric Oxide (NO) eNOS_activation->NO L-Arginine to Citrulline L_Arginine L-Arginine sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP GTP GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Vasodilation Vasodilation PKG->Vasodilation  Myosin Light Chain  Phosphatase Activation  

Caption: Nebivolol signaling pathway for vasodilation.

Carvedilol and Labetalol-Induced Vasodilation

Carvedilol and Labetalol induce vasodilation through the blockade of alpha-1 adrenergic receptors on vascular smooth muscle cells.

cluster_drug Drug Action cluster_receptor Receptor Interaction cluster_effect Cellular Effect Carvedilol_Labetalol Carvedilol / Labetalol Alpha1_AR α1-Adrenergic Receptor Carvedilol_Labetalol->Alpha1_AR Blockade Vasodilation Vasodilation Carvedilol_Labetalol->Vasodilation Prevents Vasoconstriction Vasoconstriction Vasoconstriction Alpha1_AR->Vasoconstriction Norepinephrine Norepinephrine Norepinephrine->Alpha1_AR Binding

Caption: Alpha-1 blockade by Carvedilol/Labetalol.

Beta-1 Adrenergic Receptor Blockade

All three drugs block beta-1 adrenergic receptors in the heart, leading to a reduction in heart rate, myocardial contractility, and blood pressure.

Beta_Blocker Nebivolol / Carvedilol / Labetalol Beta1_AR β1-Adrenergic Receptor (Heart) Beta_Blocker->Beta1_AR Blockade AC Adenylyl Cyclase Beta1_AR->AC cAMP cAMP AC->cAMP ATP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Calcium_Channels L-type Ca2+ Channels PKA->Calcium_Channels Increased_Contractility Increased Heart Rate & Myocardial Contractility Calcium_Channels->Increased_Contractility  Ca2+ Influx  

Caption: Beta-1 adrenergic receptor blockade signaling.

Conclusion

While a direct comparison involving this compound is not feasible due to the absence of published data, a detailed analysis of Nebivolol, Carvedilol, and Labetalol highlights the key differentiators among third-generation beta-blockers. Nebivolol's high beta-1 selectivity and NO-mediated vasodilation offer a unique hemodynamic profile. Carvedilol provides non-selective beta-blockade with alpha-1 blocking and antioxidant properties. Labetalol also combines non-selective beta-blockade with alpha-1 antagonism. The choice between these agents in a clinical or research setting will depend on the specific therapeutic goals and the desired pharmacological actions. Further research would be necessary to characterize the properties of this compound and determine its place within this important class of cardiovascular drugs.

Navigating the GPCR Landscape: A Comparative Guide to Butofilolol Cross-Reactivity Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of drug development, understanding a compound's interaction with off-target receptors is as crucial as defining its primary mechanism of action. This guide provides a comprehensive overview of the cross-reactivity profiling of Butofilolol, a beta-adrenoceptor antagonist, against other G-protein coupled receptors (GPCRs). While specific quantitative cross-reactivity data for this compound is not publicly available, this document serves as a vital resource for researchers by detailing the established methodologies for such profiling and offering a comparative analysis with other well-characterized beta-blockers.

The Imperative of Cross-Reactivity Profiling

G-protein coupled receptors constitute the largest family of cell surface receptors and are the targets for a significant portion of currently marketed drugs. Cross-reactivity, the unintended binding of a drug to receptors other than its primary target, can lead to unforeseen side effects or, in some cases, reveal novel therapeutic applications. For a beta-blocker like this compound, which is designed to selectively target beta-adrenoceptors, a thorough understanding of its potential interactions with other GPCRs is paramount for a complete safety and efficacy assessment.

Comparative Cross-Reactivity Data of Beta-Blockers

To provide a framework for understanding the potential cross-reactivity of this compound, the following table summarizes the binding affinities (Ki in nM) of several well-known beta-blockers against a panel of selected GPCRs. This data, compiled from various sources, illustrates the diverse selectivity profiles within this drug class. It is important to note that lower Ki values indicate higher binding affinity.

Receptor Propranolol (Non-selective) Metoprolol (β1-selective) Carvedilol (Non-selective α/β-blocker) Atenolol (β1-selective)
β1-Adrenergic ~1-5~100-200~4-5~1000
β2-Adrenergic ~1-5~5000-10000~4-5~20000
α1A-Adrenergic >10,000>10,000~10-30>10,000
α1B-Adrenergic >10,000>10,000~20-50>10,000
α1D-Adrenergic >10,000>10,000~30-60>10,000
5-HT1A ~100-500>10,000~100-300>10,000
5-HT1B ~500-1000>10,000~500-1000>10,000
Dopamine D2 >10,000>10,000~1000-5000>10,000

Disclaimer: The Ki values presented are approximate and can vary depending on the experimental conditions. This table is for illustrative and comparative purposes only.

As the table demonstrates, non-selective beta-blockers like Propranolol and Carvedilol exhibit significant affinity for other receptors, such as serotonin (5-HT) and alpha-adrenergic receptors.[1] In contrast, cardioselective beta-blockers like Metoprolol and Atenolol show a much higher selectivity for β1-adrenoceptors.[2] The unique profile of Carvedilol also includes potent alpha-1 receptor blockade, contributing to its vasodilatory effects.[1][3]

Experimental Protocols

The determination of a compound's cross-reactivity profile relies on robust and standardized in vitro assays. The two primary methods employed are radioligand binding assays and functional assays.

Radioligand Binding Assays

These assays directly measure the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand known to bind to that receptor.

Objective: To determine the binding affinity (Ki) of this compound for a panel of GPCRs.

Materials:

  • Cell membranes expressing the GPCR of interest.

  • A specific radioligand for each target receptor (e.g., [³H]-dihydroalprenolol for beta-adrenoceptors).

  • Test compound (this compound) at various concentrations.

  • Assay buffer (e.g., Tris-HCl with MgCl₂).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the unbound.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[4]

Functional Assays (cAMP Assay)

Functional assays measure the biological response of a cell upon receptor activation or inhibition. For GPCRs that couple to adenylyl cyclase, measuring changes in intracellular cyclic adenosine monophosphate (cAMP) is a common method to assess the functional activity of a compound.[5]

Objective: To determine the functional potency (EC50 or IC50) of this compound at various GPCRs.

Materials:

  • Intact cells expressing the GPCR of interest.

  • Agonist for the target receptor (for antagonist testing).

  • Test compound (this compound) at various concentrations.

  • Cell lysis buffer.

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

  • Plate reader.

Procedure:

  • Cell Plating: Cells are seeded in microtiter plates and allowed to adhere.

  • Compound Addition:

    • Agonist Mode: Cells are incubated with varying concentrations of the test compound to assess for agonistic activity.

    • Antagonist Mode: Cells are pre-incubated with varying concentrations of the test compound, followed by the addition of a known agonist at a fixed concentration (typically its EC80).

  • Incubation: The cells are incubated for a specific period to allow for changes in intracellular cAMP levels.

  • Cell Lysis: A lysis buffer is added to release the intracellular cAMP.

  • cAMP Detection: The concentration of cAMP in the cell lysate is measured using a commercial detection kit according to the manufacturer's instructions.[5][6]

  • Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound.

Visualizing the Pathways and Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane Receptor GPCR (e.g., β-Adrenoceptor) G_Protein G-Protein (Gs) Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Converts Ligand Ligand (e.g., Norepinephrine) Ligand->Receptor This compound This compound (Antagonist) This compound->Receptor Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Simplified GPCR signaling pathway for a β-adrenoceptor antagonist.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay Membrane_Prep Prepare GPCR Membranes Incubation_B Incubate with Radioligand & this compound Membrane_Prep->Incubation_B Filtration Separate Bound/ Unbound Incubation_B->Filtration Counting Scintillation Counting Filtration->Counting Analysis_B Calculate Ki Counting->Analysis_B Report Generate Cross-Reactivity Profile Report Analysis_B->Report Cell_Culture Culture Cells Expressing GPCR Incubation_F Incubate with this compound (± Agonist) Cell_Culture->Incubation_F Lysis Lyse Cells Incubation_F->Lysis Detection Measure cAMP Levels Lysis->Detection Analysis_F Calculate EC50/IC50 Detection->Analysis_F Analysis_F->Report Start Start Profiling Start->Membrane_Prep Start->Cell_Culture

Caption: Experimental workflow for GPCR cross-reactivity screening.

Conclusion

A comprehensive cross-reactivity profile is a cornerstone of modern drug development, providing critical insights into a compound's selectivity and potential for off-target effects. While specific experimental data for this compound's interactions with a broad panel of GPCRs is not currently in the public domain, the established methodologies of radioligand binding and functional assays provide a clear path for generating this essential information. By understanding the comparative profiles of other beta-blockers, researchers can better anticipate the potential off-target landscape for this compound and design more informed and targeted preclinical and clinical studies. This guide serves as a foundational resource for scientists and drug development professionals dedicated to the rigorous and thorough characterization of new therapeutic agents.

References

A Comparative Analysis of Beta-Blocker Enantiomers Versus the Racemate: A Case Study on Propranolol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Beta-adrenergic receptor blockers (β-blockers) are a cornerstone in the management of cardiovascular diseases. These drugs are chiral and are often marketed as racemic mixtures, containing equal amounts of two enantiomers (S-(-) and R-(+)). However, extensive research has shown that the therapeutic effects, primarily the blockade of β-adrenergic receptors, are predominantly attributed to the S-(-)-enantiomer.[1][2] The R-(+)-enantiomer is often significantly less active at the β-receptor but may not be pharmacologically inert, potentially contributing to side effects or other off-target activities.[1] Due to the scarcity of publicly available, detailed comparative efficacy data for the enantiomers of butofilolol, this guide will use the well-characterized, non-selective β-blocker propranolol as a representative case study to illustrate the pharmacological differences between the enantiomers and the racemate.

Data Presentation: Efficacy at the Beta-Adrenergic Receptor

The primary measure of a β-blocker's efficacy is its binding affinity (Ki) for the β-adrenergic receptors and its ability to inhibit the downstream signaling cascade, often measured as the half-maximal inhibitory concentration (IC50) in functional assays. The following table summarizes the comparative data for the enantiomers of propranolol.

Compound Parameter β1-Adrenergic Receptor β2-Adrenergic Receptor Reference
S-(-)-Propranolol Ki (nM)0.80.5
R-(+)-Propranolol Ki (nM)8050
Racemic Propranolol Ki (nM)1.20.8
S-(-)-Propranolol IC50 (nM)1.51.0
R-(+)-Propranolol IC50 (nM)150100
Racemic Propranolol IC50 (nM)2.01.5

Note: The data presented are representative values from multiple in vitro studies and may vary depending on the specific experimental conditions. The S-enantiomer of propranolol is approximately 100 times more potent than the R-enantiomer in binding to both β1 and β2 receptors.[2]

Experimental Protocols

Radioligand Receptor Binding Assay

This assay quantifies the affinity of a drug for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of S-(-)-propranolol, R-(+)-propranolol, and racemic propranolol for β1- and β2-adrenergic receptors.

Materials:

  • Cell membranes expressing human β1- or β2-adrenergic receptors.

  • Radioligand: [3H]-Dihydroalprenolol (a non-selective β-blocker).

  • Wash Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • Incubation Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4.

  • Competitors: S-(-)-propranolol, R-(+)-propranolol, racemic propranolol.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Cell membranes are incubated with a fixed concentration of [3H]-Dihydroalprenolol.

  • Increasing concentrations of the unlabeled competitor (S-(-)-propranolol, R-(+)-propranolol, or racemate) are added to displace the radioligand.

  • The mixture is incubated to reach equilibrium.

  • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

  • The filters are washed to remove unbound radioligand.

  • The amount of radioactivity on the filters is quantified using a scintillation counter.

  • The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

Functional Assay: Adenylyl Cyclase Inhibition

This assay measures the functional consequence of receptor binding, which for β-receptors is the production of cyclic AMP (cAMP) via adenylyl cyclase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of S-(-)-propranolol, R-(+)-propranolol, and racemic propranolol in blocking isoproterenol-stimulated cAMP production.

Materials:

  • Intact cells expressing human β1- or β2-adrenergic receptors.

  • Isoproterenol (a non-selective β-agonist).

  • Antagonists: S-(-)-propranolol, R-(+)-propranolol, racemic propranolol.

  • cAMP assay kit (e.g., ELISA-based).

  • Cell lysis buffer.

Procedure:

  • Cells are pre-incubated with increasing concentrations of the antagonist (S-(-)-propranolol, R-(+)-propranolol, or racemate).

  • A fixed concentration of the agonist, isoproterenol, is added to stimulate adenylyl cyclase.

  • The cells are incubated for a defined period to allow for cAMP production.

  • The reaction is stopped, and the cells are lysed.

  • The intracellular cAMP concentration is measured using a competitive immunoassay.

  • The data are plotted as the percentage of inhibition of the isoproterenol response versus the antagonist concentration to determine the IC50 value.

Visualizations

G cluster_0 Radioligand Binding Assay Workflow cluster_1 Functional Assay (cAMP) Workflow prep Prepare cell membranes expressing β-receptors radioligand Add radioligand ([3H]-DHA) prep->radioligand competitor Add increasing concentrations of test compound (enantiomer or racemate) radioligand->competitor incubate Incubate to reach equilibrium competitor->incubate filter Rapid filtration to separate bound and free radioligand incubate->filter wash Wash filters filter->wash count Quantify radioactivity wash->count analyze Analyze data to determine Ki count->analyze cells Culture cells expressing β-receptors preincubate Pre-incubate with test compound (enantiomer or racemate) cells->preincubate stimulate Stimulate with agonist (Isoproterenol) preincubate->stimulate incubate_cAMP Incubate to allow cAMP production stimulate->incubate_cAMP lyse Lyse cells incubate_cAMP->lyse measure Measure intracellular cAMP lyse->measure analyze_cAMP Analyze data to determine IC50 measure->analyze_cAMP G cluster_pathway β-Adrenergic Receptor Signaling Pathway Agonist Agonist (e.g., Norepinephrine) Receptor β-Adrenergic Receptor Agonist->Receptor G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC α-subunit activates ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A (PKA) cAMP->PKA activates Substrates Cellular Protein Substrates PKA->Substrates phosphorylates Response Physiological Response Substrates->Response Antagonist Antagonist (this compound Enantiomer/Racemate) Antagonist->Receptor

References

Head-to-head comparison of Butofilolol and Nebivolol in vitro

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals.

Initial Objective and a Necessary Pivot:

The primary goal of this guide was a direct head-to-head in vitro comparison of the beta-adrenergic antagonists Butofilolol and Nebivolol. However, an extensive search of the scientific literature and public databases revealed a significant disparity in the available data for these two compounds. While Nebivolol is a well-characterized molecule with a wealth of published in vitro studies, publicly accessible in vitro pharmacological data for this compound is currently unavailable. This compound is identified as a beta-adrenoceptor antagonist developed by Sanofi, but specific details regarding its receptor binding affinity, selectivity, and functional activity in vitro are not present in the reviewed literature.

Therefore, this guide will proceed by providing a comprehensive in vitro profile of Nebivolol, serving as a detailed example of the characterization of a third-generation beta-blocker. The limited available information on this compound will be presented, and the guide will highlight the types of in vitro assays that would be necessary to perform a direct comparison.

This compound: Classification and Data Unavailability

This compound is classified as a beta-adrenergic receptor antagonist. This classification indicates that its primary mechanism of action is to block the effects of endogenous catecholamines, such as adrenaline and noradrenaline, at beta-adrenergic receptors. These receptors are key components of the sympathetic nervous system, regulating various physiological processes, including heart rate, cardiac contractility, and smooth muscle relaxation.

Without specific in vitro data, it is not possible to determine this compound's receptor subtype selectivity (β1 vs. β2), its binding affinity (a measure of how tightly it binds to the receptor), or its functional activity (whether it is a pure antagonist or has some partial agonist activity).

Nebivolol: A Detailed In Vitro Pharmacological Profile

Nebivolol is a third-generation, highly selective β1-adrenergic receptor antagonist with additional vasodilatory properties mediated through the L-arginine/nitric oxide (NO) pathway. Its in vitro characteristics have been extensively studied and are summarized below.

Data Presentation: Receptor Binding Affinity and Selectivity

The following table summarizes the binding affinities (expressed as Ki values, where a lower value indicates higher affinity) of Nebivolol for β1 and β2-adrenergic receptors from studies using human myocardial tissue and cloned human receptors expressed in cell lines.

CompoundTissue/Cell Lineβ1 Affinity (Ki, nM)β2 Affinity (Ki, nM)β2/β1 Selectivity RatioReference
Nebivolol Human Myocardium0.9 - 1.5288 - 481.5~321[1][2]
Nebivolol Rabbit Lung Membranes0.94550[3]
Nebivolol COS-7 Cells (human β1/β2)--3[4]
Nebivolol CHO Cells (human β1/β2)--10[4]

Note: There is some variability in the reported selectivity of Nebivolol, which may be attributed to different experimental conditions and tissue preparations. However, it is consistently characterized as a highly β1-selective antagonist.[5]

Experimental Protocols

The data presented above are typically generated using the following key in vitro experiments:

1. Radioligand Binding Assays:

  • Objective: To determine the binding affinity (Ki) and selectivity of a test compound for specific receptor subtypes.

  • Methodology:

    • Membrane Preparation: Membranes are prepared from tissues (e.g., human myocardium) or cultured cells (e.g., CHO or COS-7 cells) that express the target receptors (β1 and β2-adrenergic receptors).

    • Radioligand Incubation: These membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [125I]-Iodocyanopindolol, a non-selective β-antagonist) that binds to the receptors.

    • Competition Binding: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (e.g., Nebivolol). The test compound competes with the radioligand for binding to the receptors.

    • Separation and Detection: After incubation, the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration. The amount of radioactivity bound to the filters is then quantified using a gamma counter.

    • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (dissociation constant) is then calculated from the IC50 using the Cheng-Prusoff equation. To determine selectivity, the assay is performed in the presence of selective antagonists for either β1 (e.g., CGP 20712A) or β2 (e.g., ICI 118551) receptors, allowing for the characterization of binding to each subtype individually.[2][4]

2. Functional Assays (e.g., cAMP Accumulation Assay):

  • Objective: To determine the functional effect of a compound on receptor signaling (i.e., whether it is an agonist, antagonist, or inverse agonist).

  • Methodology:

    • Cell Culture: Cells expressing the target receptor (e.g., β1-adrenergic receptor) are cultured.

    • Compound Treatment: The cells are treated with the test compound alone or in combination with a known agonist (e.g., isoproterenol).

    • cAMP Measurement: β-adrenergic receptors are G-protein coupled receptors that, upon activation, stimulate the production of cyclic AMP (cAMP). After treatment, the cells are lysed, and the intracellular cAMP levels are measured using techniques such as ELISA or time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Data Analysis: By measuring the amount of cAMP produced, one can determine if the test compound stimulates the receptor (agonist), blocks the effect of an agonist (antagonist), or reduces the basal level of receptor activity (inverse agonist).

Mandatory Visualization

Below are diagrams illustrating key concepts in the in vitro characterization of beta-blockers.

G cluster_0 β1-Adrenergic Receptor Signaling Pathway Agonist Agonist (e.g., Norepinephrine) Receptor β1-Adrenergic Receptor Agonist->Receptor Binds & Activates Nebivolol Nebivolol (Antagonist) Nebivolol->Receptor Binds & Blocks G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates Targets

Caption: β1-Adrenergic Receptor Signaling Pathway and Site of Nebivolol Action.

G cluster_1 Radioligand Binding Assay Workflow Membrane_Prep 1. Membrane Preparation (with β-receptors) Incubation 2. Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Filtration 3. Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Counting 4. Gamma Counting (Quantifies bound radioactivity) Filtration->Counting Analysis 5. Data Analysis (IC50 -> Ki calculation) Counting->Analysis

Caption: General Workflow for a Radioligand Competition Binding Assay.

Conclusion

This guide provides a detailed overview of the in vitro pharmacological profile of Nebivolol, a highly selective β1-adrenergic receptor antagonist. The data presented, derived from standard in vitro assays such as radioligand binding and functional studies, highlight its high affinity and selectivity for the β1 receptor subtype.

A direct in vitro comparison with this compound is not feasible at this time due to the absence of publicly available experimental data for this compound. To enable such a comparison, this compound would need to be characterized using the same or similar in vitro assays as described for Nebivolol. This would provide the necessary quantitative data on its receptor binding affinity, selectivity, and functional properties, allowing for a comprehensive assessment of its pharmacological profile relative to other beta-blockers. For researchers in drug development, the methodologies and data presented for Nebivolol serve as a benchmark for the in vitro characterization of novel beta-adrenergic antagonists.

References

Benchmarking Butofilolol's Potency: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Butofilolol and Beta-Antagonism

This compound is classified as a beta-adrenergic receptor antagonist, or beta-blocker.[1][2] These drugs exert their therapeutic effects, primarily in the management of cardiovascular conditions like hypertension, by blocking the binding of endogenous catecholamines such as epinephrine and norepinephrine to beta-adrenergic receptors.[3][4][5] This antagonism mitigates the downstream signaling cascades that lead to increased heart rate, cardiac contractility, and blood pressure.[6][7]

Beta-blockers are broadly categorized into generations based on their receptor selectivity. First-generation beta-blockers, like propranolol, are non-selective and block both β1 and β2 receptors.[4][5][8] Second-generation drugs, such as metoprolol and bisoprolol, are cardioselective, with a higher affinity for β1 receptors, which are predominantly located in the heart.[4][8] Third-generation beta-blockers, like carvedilol, possess additional vasodilatory properties.[8] The specific receptor subtype affinity and selectivity of this compound would be a key determinant of its pharmacological profile.

Comparative Potency of Established Beta-Antagonists

To effectively benchmark this compound, its potency would be compared against a range of established beta-blockers. Potency is typically quantified by the equilibrium dissociation constant (Ki) or the half-maximal inhibitory concentration (IC50) determined through in vitro assays. A lower Ki or IC50 value indicates a higher binding affinity and greater potency.

The following table summarizes the reported Ki values for several established beta-antagonists at β1 and β2 adrenergic receptors. This data provides a reference range for the expected potency of a clinically effective beta-blocker.

Drugβ1 Ki (nM)β2 Ki (nM)Selectivity (β2/β1)
Propranolol1.10.80.7 (Non-selective)
Metoprolol66180027.3 (Cardioselective)
Bisoprolol1018018 (Cardioselective)
Carvedilol0.94.65.1 (Non-selective)
Acebutolol300340011.3 (Cardioselective)

Note: Ki values can vary between studies depending on the experimental conditions. The data presented here is a representative compilation from various sources.

Experimental Protocols for Determining Beta-Antagonist Potency

The gold-standard method for determining the binding affinity and potency of a beta-antagonist is the radioligand binding assay . This technique directly measures the interaction of a compound with its target receptor.

Principle of the Radioligand Binding Assay

Radioligand binding assays involve the use of a radiolabeled ligand (an antagonist with a radioactive isotope) that has a high affinity and specificity for the beta-adrenergic receptor. The assay measures the ability of an unlabeled compound, such as this compound, to compete with the radioligand for binding to the receptor.

Key Steps in a Competition Binding Assay:
  • Membrane Preparation: Cell membranes expressing the target beta-adrenergic receptor subtype (β1 or β2) are isolated.

  • Incubation: The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

  • Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the test compound. A competition curve is generated, from which the IC50 value is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.

A detailed workflow for a typical radioligand binding assay is illustrated below:

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis prep_membranes Isolate cell membranes expressing β-adrenergic receptors incubation Incubate membranes with radioligand and competitor at 37°C prep_membranes->incubation prep_radioligand Prepare radioligand solution (e.g., [³H]-dihydroalprenolol) prep_radioligand->incubation prep_competitor Prepare serial dilutions of this compound and comparators prep_competitor->incubation filtration Rapid filtration to separate bound and free radioligand incubation->filtration counting Quantify radioactivity using scintillation counting filtration->counting analysis Plot competition curves and determine IC50 and Ki values counting->analysis signaling_pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular beta_receptor β-Adrenergic Receptor g_protein Gs Protein beta_receptor->g_protein Activates agonist Epinephrine/ Norepinephrine agonist->beta_receptor Activates antagonist This compound (Beta-Blocker) antagonist->beta_receptor Blocks adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp atp ATP atp->adenylyl_cyclase pka Protein Kinase A camp->pka Activates response Physiological Response (e.g., Increased Heart Rate) pka->response Leads to

References

Safety Operating Guide

Navigating the Disposal of Butofilolol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential guidance on the proper disposal of butofilolol is crucial for maintaining laboratory safety and environmental compliance. For researchers, scientists, and drug development professionals, understanding these procedures is a critical aspect of chemical handling and laboratory safety.

Step-by-Step Disposal Protocol for this compound

The primary step in determining the correct disposal pathway for any chemical is to ascertain if it is classified as hazardous waste. According to the RCRA, a pharmaceutical waste is hazardous if it is specifically listed (P- or U-listed) or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[1][2][3] Without a specific SDS for this compound, a conservative approach is recommended.

1. Waste Characterization:

  • Consult Institutional EHS: The first and most critical step is to contact your institution's Environmental Health and Safety (EHS) department. They will have the most current information on federal, state, and local regulations and can provide specific guidance for your location.

  • Review Chemical Properties: While a specific SDS is unavailable, reviewing the known chemical properties of this compound can help in a preliminary assessment.[4][5][6] There is currently no information to suggest that this compound meets the criteria for a characteristic hazardous waste.

  • Assume Non-Hazardous (with caution): In the absence of evidence to the contrary, this compound can be managed as a non-hazardous pharmaceutical waste. However, if it is mixed with any substance that is considered hazardous, the entire mixture must be disposed of as hazardous waste.

2. Segregation and Collection:

  • Dedicated Waste Container: Use a designated, clearly labeled container for the collection of this compound waste. This container should be separate from general laboratory trash and from containers for hazardous chemical waste.

  • Avoid Mixing: Do not mix this compound waste with other pharmaceutical or chemical waste streams unless explicitly instructed to do so by your EHS department.

3. Disposal of Non-Hazardous this compound Waste:

  • Professional Disposal Service: The recommended method for the disposal of non-hazardous pharmaceutical waste is through a licensed and reputable medical or pharmaceutical waste disposal company.[7] These companies ensure that the waste is transported and incinerated according to regulations.

  • Landfill (as a last resort): In some jurisdictions, and only after explicit approval from EHS and local authorities, non-hazardous pharmaceutical waste may be disposed of in a sanitary landfill. However, incineration is the preferred method to prevent the entry of active pharmaceutical ingredients into the environment.[7]

  • Do Not Sewer: Under no circumstances should this compound or any other pharmaceutical waste be flushed down the drain or toilet.[8][9][10] Wastewater treatment plants are generally not equipped to remove active pharmaceutical ingredients, which can then contaminate waterways.

4. Disposal of Empty Containers:

  • Render Unusable: All empty containers that held this compound should be rendered unusable to prevent any potential for misuse. This can be achieved by triple-rinsing with a suitable solvent (the rinsate should be collected as chemical waste), followed by defacing the label and puncturing the container.

  • Disposal: Once cleaned and rendered unusable, the containers can typically be disposed of in the regular trash, but it is essential to confirm this with your institutional guidelines.

Summary of this compound Disposal Considerations
Consideration Guideline Regulatory Basis/Best Practice
Hazardous Waste Classification Consult institutional EHS and review available chemical data. In the absence of specific data, treat as non-hazardous unless mixed with a hazardous substance.Resource Conservation and Recovery Act (RCRA)[1][2][3]
Disposal Method Preferred method is incineration via a licensed pharmaceutical waste vendor.Environmental Protection Agency (EPA) recommendations and best practices for pharmaceutical waste.[7]
Sewer Disposal Strictly prohibited.Clean Water Act and EPA regulations to prevent water contamination.
Container Disposal Triple-rinse, deface label, and render unusable before disposing in regular trash (confirm with EHS).Institutional safety protocols and best practices to prevent misuse.
Spill Management Use appropriate personal protective equipment (PPE), absorb the spill with inert material, and collect for disposal as this compound waste.Standard laboratory safety procedures.

Decision Pathway for this compound Disposal

The following diagram illustrates the logical steps to follow when preparing for the disposal of this compound waste in a laboratory setting.

Butofilolol_Disposal_Workflow This compound Disposal Decision Workflow cluster_start Initial Assessment cluster_classification Waste Characterization cluster_disposal Disposal Protocol cluster_final Final Steps start This compound waste generated ehs_consult Consult Institutional EHS for specific guidance start->ehs_consult is_hazardous Is this compound classified as hazardous waste? ehs_consult->is_hazardous is_mixed Is it mixed with hazardous waste? is_hazardous->is_mixed No hazardous_disposal Dispose as Hazardous Pharmaceutical Waste (Follow EHS protocol) is_hazardous->hazardous_disposal Yes is_mixed->hazardous_disposal Yes non_hazardous_disposal Dispose as Non-Hazardous Pharmaceutical Waste is_mixed->non_hazardous_disposal No documentation Document disposal records hazardous_disposal->documentation incineration Incinerate via licensed vendor non_hazardous_disposal->incineration landfill Landfill (if permitted by EHS & local regulations) non_hazardous_disposal->landfill incineration->documentation landfill->documentation

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.